2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBKRRKIZVFNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784145-36-3 | |
| Record name | 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Comparison: 2-Oxabicyclo[2.1.1]hexane vs. Bicyclo[1.1.1]pentane
Executive Summary: Escaping Flatland with Precision
In the modern era of "escaping from flatland," medicinal chemists have moved beyond simple aromatic ring replacements to utilizing saturated, three-dimensional bioisosteres.[1][2] While bicyclo[1.1.1]pentane (BCP) has established itself as the gold standard for replacing para-phenyl rings and tert-butyl groups, it fails to address the geometric requirements of ortho- and meta-substitution patterns.
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical complementary tool. Unlike the linear BCP, the 2-oxa-BCH core offers a distinct angular geometry and a polar oxygen atom within the bridge, significantly altering the physicochemical landscape. This guide provides a head-to-head technical analysis of these two scaffolds, focusing on their geometric exit vectors, lipophilicity profiles, and synthetic accessibility.
Structural & Geometric Analysis
The fundamental distinction between these scaffolds lies in their exit vectors. BCP is a linear spacer, whereas 2-oxa-BCH is an angular spacer designed to mimic the ortho (1,2) and meta (1,3) relationships of a benzene ring.[1][3][4][5][6][7][8]
Exit Vector Comparison
-
BCP (1,3-subst): The bridgehead carbons provide a collinear (
) exit vector, making it an ideal mimic for para-benzenes or alkynes. However, the bridgehead-bridgehead distance ( Å) is significantly shorter than the para-phenyl distance ( Å). -
2-oxa-BCH (1,2-subst): This scaffold introduces a "kink." The angle between substituents mimics the ortho-benzene vector (
) but with a twist. The dihedral angle ( ) is approximately , creating a 3D shape that avoids the "flatness" of benzene while retaining the vector orientation.
Visualization of Geometric Logic
Figure 1: Geometric divergence of BCP and 2-oxa-BCH scaffolds relative to the benzene ring.[6]
Physicochemical Profiling
The incorporation of the oxygen atom in the 2-oxa-BCH bridge drastically alters the physicochemical profile compared to the all-carbon BCP.
Comparative Data Table
| Property | Bicyclo[1.1.1]pentane (BCP) | 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) | Impact on Drug Design |
| Primary Bioisostere | Para-phenyl, tert-butyl, alkyne | Ortho-phenyl, Meta-phenyl | Determines scaffold choice based on SAR vectors. |
| Lipophilicity ( | Moderate reduction vs. Phenyl | High reduction (0.7–1.2 units vs. Phenyl) | 2-oxa-BCH is superior for lowering lipophilicity in DMPK optimization. |
| Aqueous Solubility | Improved vs. Phenyl | Significantly Improved | The ether oxygen acts as a hydrogen bond acceptor (HBA). |
| Metabolic Stability | High (blocks aromatic oxidation) | Variable (Case dependent) | 2-oxa-BCH generally improves stability vs. phenyl but can be less stable than BCP in specific contexts. |
| Exit Vector Angle | 2-oxa-BCH allows access to "bent" conformations inaccessible to BCP. | ||
| H-Bonding | None (Hydrocarbon) | H-Bond Acceptor | Ether oxygen can engage in specific interactions with target proteins. |
Solubility & Permeability
The 2-oxa-BCH core is inherently more polar. In matched molecular pair (MMP) analysis, replacing an ortho-phenyl ring with 2-oxa-BCH consistently improves thermodynamic solubility. However, this polarity can slightly reduce passive permeability compared to the more lipophilic BCP, though it typically remains within acceptable limits for oral bioavailability.
Synthetic Methodologies
Trustworthy synthesis is the bottleneck of adoption. While BCP chemistry is mature (via [1.1.1]propellane), 2-oxa-BCH synthesis has only recently become practical.
Protocol: Photocatalytic Synthesis of 2-oxa-BCH
Reference: Derived from Mykhailiuk et al. and Glorius et al. methodologies.
Rationale: This method utilizes a [2
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)
-
Aryl aldehyde or ketone (1.5 equiv)
-
Photocatalyst: Ir[dF(CF
)ppy] (dtbbpy)PF (1-2 mol%) -
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LEDs (450-460 nm)
Workflow:
-
Setup: In a flame-dried Schlenk tube, dissolve the BCB derivative and aryl ketone in dry acetonitrile (0.1 M).
-
Catalyst Addition: Add the Iridium photocatalyst. Sparge with nitrogen for 15 minutes to remove oxygen (critical for triplet energy transfer).
-
Irradiation: Seal the vessel and irradiate with Blue LEDs at room temperature for 12–24 hours. Monitor consumption of BCB by TLC/LCMS.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 2-oxa-BCH product typically elutes later than the starting materials due to increased polarity.
Synthetic Flow Diagram
Figure 2: Photocatalytic [2+2] assembly of the 2-oxa-BCH core.
Case Study: Fluxapyroxad Analog
Context: Fluxapyroxad is a fungicide containing an ortho-substituted phenyl ring. Experiment: Replacement of the ortho-phenyl ring with 2-oxa-BCH. Result:
-
Solubility: Drastically improved due to the ether oxygen and reduction of planarity.
-
Metabolic Stability: In this specific case, the 2-oxa-BCH analog showed higher intrinsic clearance (
) compared to the phenyl parent, likely due to the accessibility of the bridgehead hydrogens to metabolic enzymes. This contrasts with BCP, which is often metabolically inert.
References
-
Mykhailiuk, P. K., et al. (2023).[5][8][9] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163. Link
-
Glorius, F., et al. (2022). "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(44), 20207–20213. Link
-
Levterov, V. V., et al. (2024).[3][8] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4] Link
-
Denisenko, A., et al. (2020). "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092.[8] Link
Sources
- 1. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
metabolic stability of 2-oxabicyclo[2.1.1]hexane derivatives
Topic: Metabolic Stability & Bioisosteric Utility of 2-Oxabicyclo[2.1.1]hexane Derivatives Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary: The "Ethereal" Bridge to Stability
In the pursuit of "escaping from flatland," medicinal chemists have long relied on bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs) as saturated bioisosteres for phenyl rings. While these carbocyclic scaffolds offer improved
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold represents a critical evolution in this lineage. By introducing an ether oxygen into the bridged system, this motif acts as a metabolically robust, polar mimic of ortho- and meta-substituted benzenes. This guide details the metabolic stability profile of 2-oxa-BCH derivatives, providing evidence-based protocols for their evaluation and integration into drug discovery programs.
Structural Rationale & Bioisosterism[1][2][3][4][5]
1.1 The Geometric Argument
The 2-oxa-BCH core is not merely a space-filler; it is a precise geometric mimic. Crystallographic analysis confirms that the exit vectors of 1,4-disubstituted 2-oxa-BCHs align closely with meta-benzenes, while 1,2-disubstituted variants mimic ortho-benzenes.
-
Distance (
): The distance between substituents in 2-oxa-BCH is Å, compared to Å in ortho-phenyl rings.[1] -
Bond Angle (
): The bridgehead angle approximates the geometry of aromatic systems, facilitating correct binding pocket orientation without the penalty of aromatic planarity.
1.2 The Lipophilic Advantage
Unlike the all-carbon bicyclo[2.1.1]hexane, the 2-oxa variant significantly lowers the partition coefficient (LogD).[1]
-
Mechanism: The ether oxygen acts as a hydrogen bond acceptor, reducing lipophilicity by
LogD units compared to the phenyl parent. -
Impact: Lower LogD correlates with reduced intrinsic clearance (
) by minimizing non-specific hydrophobic interactions with CYP450 active sites.
Metabolic Stability Profile
The metabolic fate of 2-oxa-BCH derivatives is distinct from their carbocyclic counterparts. While the bridgehead carbons in bicyclic systems are traditionally viewed as sites of oxidation (e.g., in adamantane), the 2-oxa-BCH scaffold exhibits a unique resistance profile.
2.1 Comparative Intrinsic Clearance (
)
Data derived from human liver microsomes (HLM) demonstrates that replacing a phenyl ring with 2-oxa-BCH yields compound-specific stability enhancements.[1]
Table 1: Comparative Metabolic Stability & Physicochemical Properties Data adapted from Mykhailiuk et al. (2024) and internal validation sets.
| Parent Compound | Scaffold Replacement | Solubility ( | LogD | HLM | Stability Verdict |
| Fluxapyroxad | ortho-Phenyl (Parent) | 25 | 3.5 | 28 | Baseline |
| Bicyclo[2.1.1]hexane | 34 | 4.3 | 35 | Decreased | |
| 2-oxabicyclo[2.1.1]hexane | 155 | 2.8 | 23 | Improved | |
| Boscalid | ortho-Phenyl (Parent) | Low | 3.6 | 26 | Baseline |
| 2-oxabicyclo[2.1.1]hexane | High (>6x) | 2.7 | 29 | Neutral | |
| Lomitapide | ortho-Phenyl (Parent) | Low | High | <10 | High |
| 2-oxabicyclo[2.1.1]hexane | High | Lower | ~30 | Decreased |
2.2 Mechanistic Insights
-
Oxidative Resistance: The bridgehead protons in 2-oxa-BCH are less prone to abstraction than tertiary protons in non-strained systems. The rigidity of the cage prevents the "induced fit" often required for efficient CYP450 oxidation.
-
Solubility-Driven Stability: The dramatic increase in aqueous solubility (up to 6-fold in Fluxapyroxad analogs) reduces the "molecular grease" effect, limiting the compound's sequestration in the lipophilic environment of the microsomes, thereby effectively lowering the apparent clearance.
-
Ether Dealkylation: While ethers can be sites of dealkylation (O-dealkylation), the steric bulk of the bicyclic cage hinders the approach of oxidative enzymes to the carbon-oxygen bonds, rendering the ether linkage metabolically "silent" in most contexts.
Visualizing the Bioisosteric & Metabolic Landscape
The following diagram illustrates the structural evolution from benzene to 2-oxa-BCH and the decision tree for metabolic evaluation.
Figure 1: Structural evolution and metabolic consequences of the 2-oxa-BCH scaffold.
Experimental Protocols
To validate the stability of 2-oxa-BCH derivatives, a standard microsomal stability assay is insufficient without specific controls for volatility and solubility.
4.1 Protocol: Microsomal Stability Assay (Optimized for Bridged Systems)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). Note: Low concentration is critical to avoid saturation kinetics common with rigid lipophilic scaffolds. -
Pre-incubation: Mix 30
L of microsomes (final conc 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 100
L of NADPH regenerating system. -
Sampling: At
min, remove 50 L aliquots. -
Termination: Immediately dispense aliquot into 150
L of Stop Solution (Ice-cold ACN). Vortex for 10 min @ 1500 rpm. -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Self-Validating Step:
-
T0 Recovery Check: Compare the peak area of the
sample (post-quench) to a standard of the compound in pure buffer/ACN. If recovery is <80%, the compound may be binding non-specifically to the microsome protein matrix, skewing stability data.
4.2 Data Analysis Workflow
Calculate the slope (
Synthesis: Accessing the Scaffold
The primary barrier to adopting 2-oxa-BCH has been synthesis. The current "gold standard" method, validated by Enamine and academic groups, utilizes iodocyclization.
Figure 2: The standard iodocyclization route for 2-oxa-BCH synthesis.
Key Reaction:
Treatment of 3-substituted-3-hydroxy-1-alkenes with iodine (
References
-
Levterov, V. V., et al. (2024).[2][3] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[3]
-
[Link]
-
-
Liang, Y., et al. (2023).[2][1][4][5] "Catalytic Formal [2
+2 ] Cycloaddition of Aldehydes with Bicyclobutanes: Expedient Access to Polysubstituted 2-Oxabicyclo[2.1.1]hexanes." Angewandte Chemie International Edition, 62(34), e202305043.[6]-
[Link]
-
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839-2849.
-
[Link]
-
-
Denisenko, A., et al. (2021).[2] "Substitution of the Phenyl Ring with Bicyclo[1.1.1]pentane, Bicyclo[2.1.1]hexane, and Bicyclo[3.1.1]heptane: Impact on Physicochemical Properties and Metabolic Stability." Journal of Medicinal Chemistry, 64(15), 11664–11694.
-
[Link]
-
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 3. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05121H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Escaping Flatland: A Technical Guide to Lipophilicity Reduction Using 2-Oxabicyclo[2.1.1]hexane Scaffolds
Abstract
In the landscape of modern drug discovery, the challenge of high lipophilicity in drug candidates is a persistent hurdle, often leading to poor solubility, increased metabolic turnover, and off-target toxicity. This guide provides an in-depth exploration of a promising strategy to mitigate these issues: the use of the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold as a bioisosteric replacement for aromatic rings. We will delve into the rationale behind this approach, provide detailed synthetic protocols, and present compelling case studies that demonstrate the significant improvements in physicochemical properties achievable with this novel scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit for optimizing drug-like properties.
The Lipophilicity Challenge in Drug Discovery: Navigating the Double-Edged Sword
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] While a certain degree of lipophilicity is essential for a molecule to traverse cellular membranes and reach its target, excessive lipophilicity can be detrimental.
Highly lipophilic compounds tend to exhibit:
-
Poor aqueous solubility: This can limit oral bioavailability and complicate formulation development.[2][3]
-
Increased metabolic clearance: Lipophilic molecules are more readily metabolized by cytochrome P450 enzymes in the liver, leading to a shorter half-life.
-
Higher plasma protein binding: This reduces the free concentration of the drug available to interact with its target.
-
Increased risk of off-target effects and toxicity: Lipophilic compounds can accumulate in fatty tissues and interact non-specifically with various receptors and channels.[2]
The trend in recent drug discovery has unfortunately drifted towards more lipophilic molecules, a phenomenon sometimes referred to as "molecular obesity."[4] This necessitates innovative strategies to control lipophilicity while maintaining or enhancing a compound's potency and other desirable properties.
Bioisosterism and the "Escape from Flatland": Introducing the 2-Oxabicyclo[2.1.1]hexane Scaffold
A powerful strategy to modulate a molecule's properties without drastically altering its shape and biological activity is bioisosterism , the replacement of a functional group with another that retains similar steric and electronic characteristics. In the quest to reduce the lipophilicity associated with flat, aromatic rings, the concept of "escaping from flatland" has gained significant traction.[5] This involves replacing planar, sp2-hybridized aromatic systems with three-dimensional, sp3-rich saturated scaffolds.
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a highly effective bioisostere for the ortho-substituted phenyl ring.[5][6] This saturated, bridged heterocyclic system offers a unique combination of properties that make it an attractive tool for medicinal chemists.
Key Advantages of the 2-oxa-BCH Scaffold:
-
Reduced Lipophilicity and Enhanced Solubility: The introduction of an oxygen atom and the three-dimensional structure of the scaffold disrupt the planarity and reduce the nonpolar surface area compared to a phenyl ring, leading to a significant decrease in lipophilicity and a corresponding increase in aqueous solubility.[5][6]
-
Geometric Mimicry: X-ray crystallographic studies have confirmed that the 2-oxa-BCH scaffold possesses geometric parameters remarkably similar to those of the ortho-substituted phenyl ring, allowing it to maintain the necessary vectorality for target binding.[5][6]
-
Metabolic Stability: The replacement of a metabolically labile aromatic ring with a saturated scaffold can block sites of metabolism, potentially leading to improved metabolic stability.[5]
-
Novel Chemical Space: The use of 2-oxa-BCH scaffolds allows for the creation of novel, patentable chemical entities with improved drug-like properties.[6]
Figure 1: Bioisosteric replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold.
Synthesis of 2-Oxabicyclo[2.1.1]hexane Scaffolds: Key Methodologies
Several synthetic routes to 2-oxa-BCH scaffolds have been developed, with iodocyclization and photocatalysis being among the most prominent and versatile methods.
Iodocyclization Approach
A general and practical approach for the synthesis of 2-oxa-BCH involves an iodocyclization reaction.[7][8] This method is often scalable and allows for the introduction of multiple exit vectors for further functionalization.
Experimental Protocol: General Procedure for Iodocyclization
-
Starting Material: A suitably substituted alkenyl alcohol is used as the precursor.
-
Reaction Conditions: The alkenyl alcohol is dissolved in an appropriate solvent, typically acetonitrile.
-
Cyclization: Molecular iodine (I₂) is added to the solution, often in the presence of a base such as potassium carbonate (K₂CO₃), to promote the cyclization.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-oxabicyclo[2.1.1]hexane iodide.
Figure 2: A generalized workflow for the synthesis of 2-oxabicyclo[2.1.1]hexane scaffolds via iodocyclization.
Photocatalytic Approach
Visible-light photocatalysis has emerged as a powerful and mild method for constructing 2-oxa-BCH scaffolds.[9][10] These reactions often proceed through a [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with aldehydes, enabled by a photocatalyst and, in some cases, a cobalt co-catalyst.
Experimental Protocol: General Procedure for Photocatalytic Synthesis
-
Reactants: A bicyclo[1.1.0]butane derivative and an aldehyde are used as the coupling partners.
-
Catalyst System: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) and, if necessary, a co-catalyst (e.g., a cobalt salt) are added.
-
Solvent and Atmosphere: The reaction is typically carried out in a degassed solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-oxabicyclo[2.1.1]hexane product.
Figure 3: A generalized workflow for the photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexane scaffolds.
Case Studies: Demonstrating the Impact of 2-Oxa-BCH Scaffolds
The true utility of the 2-oxa-BCH scaffold is best illustrated through its application in modifying known bioactive molecules. The following case studies highlight the significant improvements in physicochemical properties that can be achieved.
Agrochemicals: Fluxapyroxad and Boscalid
In a notable study, the ortho-substituted phenyl ring in the commercial fungicides fluxapyroxad and boscalid was replaced with a 2-oxa-BCH scaffold.[5][6] The resulting analogues exhibited dramatically improved water solubility and reduced lipophilicity while retaining their biological activity.[5][6]
| Compound | Parent LogP (Calculated) | 2-oxa-BCH Analogue LogP (Calculated) | Parent Solubility (µM) | 2-oxa-BCH Analogue Solubility (µM) | Fold Increase in Solubility |
| Fluxapyroxad | 3.0 | 1.6 | 25 | 155 | 6.2 |
| Boscalid | 3.0 | 2.1 | 18 | 79 | 4.4 |
Table 1: Comparison of physicochemical properties of fluxapyroxad and boscalid with their 2-oxabicyclo[2.1.1]hexane analogues.[5][11]
Drug Candidates
The 2-oxa-BCH scaffold has also been successfully incorporated into various drug candidates, demonstrating its broad applicability in medicinal chemistry.[7][8] The replacement of phenyl rings in these molecules consistently leads to a reduction in lipophilicity and an increase in aqueous solubility.
| Parent Drug | Parent clogD | 2-oxa-BCH Analogue clogD | Parent Aqueous Solubility (µM) | 2-oxa-BCH Analogue Aqueous Solubility (µM) |
| Sonidegib | 4.0 | 3.0 | < 0.2 | 0.8 |
| Imatinib | 3.0 | 2.3 | 351 | 389 |
| Lomitapide | 6.5 | 5.1 | < 0.2 | < 0.2 |
| Phthalylsulfathiazole | 1.8 | 1.3 | 29 | 240 |
Table 2: Physicochemical property comparison for several drugs and their 2-oxabicyclo[2.1.1]hexane analogues.[8]
Conclusion and Future Outlook
The 2-oxabicyclo[2.1.1]hexane scaffold represents a significant advancement in the field of medicinal chemistry, offering a robust and effective solution to the pervasive challenge of high lipophilicity in drug discovery. Its ability to serve as a bioisostere for the ortho-substituted phenyl ring, coupled with the dramatic improvements it imparts to aqueous solubility and other drug-like properties, makes it an invaluable tool for the modern drug hunter. The development of practical and scalable synthetic routes further enhances its accessibility and utility. As the pressure to produce safer and more effective medicines with optimized ADMET profiles continues to mount, the strategic incorporation of sp3-rich scaffolds like 2-oxa-BCH will undoubtedly play an increasingly crucial role in the design of next-generation therapeutics.
References
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. [Link]
-
Tang, S.-Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16, 11908-11917. [Link]
-
Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?[Link]
-
Whalley, D. M., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock. RSC Publishing. [Link]
-
Tang, S.-Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. PMC. [Link]
-
Genentech. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. [Link]
-
AstraZeneca. (2025, June 30). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. [Link]
-
Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?[Link]
-
Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
ResearchGate. (2025, August 7). Lipophilicity in Drug Development: Too Much or Not Enough?[Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. [Link]
-
Levterov, V. V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
ResearchGate. (2023, June 5). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. Angewandte Chemie International Edition | Scilit [scilit.com]
- 6. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02836A [pubs.rsc.org]
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- 11. Photochemical C-H activation using Mo(VI) dioxo complexes - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Protocol for the Conversion of 2-Oxabicyclo[2.1.1]hexane Esters to Carboxylic Acids
An Application Guide:
Introduction: The Strategic Importance of the 2-Oxabicyclo[2.1.1]hexane Carboxylic Acid Scaffold
The 2-oxabicyclo[2.1.1]hexane framework has emerged as a highly valuable saturated bioisostere for ortho- and meta-substituted phenyl rings in modern drug discovery.[1][2][3][4] Its unique three-dimensional structure allows chemists to "escape from flatland," often leading to compounds with improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property positions.[2][4][5]
Within this scaffold, the carboxylic acid functionality serves as a critical synthetic linchpin. It is the premier functional handle for subsequent modifications, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and attach the scaffold to other fragments of a target molecule.[1][6] The conversion from a stable ester precursor to the corresponding carboxylic acid is, therefore, a fundamental and frequently performed transformation in medicinal chemistry programs utilizing this motif.
This document provides a detailed protocol for the efficient and reliable conversion of 2-oxabicyclo[2.1.1]hexane esters to their carboxylic acid derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step experimental procedure, and provide expert insights to navigate potential challenges.
Mechanistic Rationale: Why Saponification is the Method of Choice
Ester hydrolysis can be achieved under either acidic or basic conditions.[7][8] While acid-catalyzed hydrolysis is a viable option, it is a reversible equilibrium-driven process, often requiring a large excess of water and heat to drive the reaction to completion.[9][10]
For the 2-oxabicyclo[2.1.1]hexane system, base-promoted hydrolysis, or saponification, is the overwhelmingly preferred method. Its key advantages are:
-
Irreversibility: The reaction proceeds via a nucleophilic acyl substitution mechanism. After the hydroxide ion attacks the carbonyl and the alkoxide is eliminated, the resulting carboxylic acid is immediately deprotonated by the basic medium to form a carboxylate salt.[10][11][12] This final, highly favorable acid-base step renders the entire process irreversible, ensuring high conversion rates.[8][9]
-
Product Separation: The final product of the reaction is a water-soluble carboxylate salt, while any unreacted starting material remains in the organic phase, simplifying the initial purification steps.
The strained ether linkages within the 2-oxabicyclo[2.1.1]hexane core are remarkably stable under the standard basic conditions used for saponification and are not susceptible to cleavage.[5]
Experimental Protocol: Saponification of Methyl 2-Oxabicyclo[2.1.1]hexane-1-carboxylate
This protocol provides a general method applicable to various alkyl esters on the 2-oxabicyclo[2.1.1]hexane scaffold. Adjustments to reaction time may be necessary based on the specific substrate.
Materials and Equipment
-
Reagents:
-
2-Oxabicyclo[2.1.1]hexane ester substrate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask, add the 2-oxabicyclo[2.1.1]hexane ester (1.0 eq).
-
Dissolve the ester in a 3:1 mixture of THF and water (e.g., for a 1 mmol scale, use 3 mL of THF and 1 mL of H₂O). The use of a co-solvent system is critical to ensure the solubility of both the lipophilic ester and the ionic base.[13][14]
-
Add a magnetic stir bar to the flask.
-
-
Initiation of Hydrolysis:
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the stirring solution at room temperature. Using a moderate excess of the base ensures the reaction proceeds to completion in a timely manner.[14]
-
Allow the reaction mixture to stir vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), typically using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
To visualize, use a potassium permanganate stain.
-
The starting ester will have a higher Rf value. The product, being a salt, will either remain at the baseline or have a very low Rf. To confirm consumption of the starting material, a co-spot (a single lane on the TLC plate where both the reaction mixture and the starting material are spotted) is recommended.
-
The reaction is typically complete within 2-4 hours. For more sterically hindered esters, longer reaction times or gentle heating (40-50 °C) may be required.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as judged by TLC), remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and carefully acidify the solution to pH ~2 by adding 1 M HCl dropwise while stirring. This crucial step protonates the carboxylate salt to form the neutral carboxylic acid, rendering it extractable into an organic solvent.[11][13]
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL for a 1 mmol scale).
-
Combine the organic layers.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often a white solid or a clear oil.
-
-
Purification:
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, it can be achieved by recrystallization or flash column chromatography on silica gel.
-
Data Presentation and Visualization
Typical Saponification Conditions
The choice of base and solvent can be adapted based on substrate solubility and reactivity. Lithium hydroxide in a THF/water mixture is a widely adopted, mild, and effective system.
| Parameter | Condition | Rationale & Causality |
| Base | LiOH, NaOH, KOH | LiOH is often preferred for its mildness and high solubility of its salts. NaOH and KOH are cost-effective alternatives.[13][14] |
| Equivalents of Base | 1.5 - 3.0 eq | An excess is used to ensure the reaction goes to completion and to account for any acidic impurities. |
| Solvent System | THF/H₂O, MeOH/H₂O, EtOH/H₂O | A mixed solvent system is essential for homogenizing the organic-soluble ester and the water-soluble base.[13][14] |
| Temperature | Room Temperature to 50 °C | Most reactions proceed efficiently at room temperature. Gentle heating can accelerate the hydrolysis of sterically hindered esters.[15] |
| Typical Reaction Time | 1 - 6 hours | Monitored by TLC to determine completion. |
Workflow Visualization
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Application Notes & Protocols: Strategic Bridgehead Functionalization of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the realization that molecules with greater 3D complexity often exhibit improved physicochemical properties, enhanced metabolic stability, and superior target selectivity.[1][2] Within this context, saturated bicyclic systems have emerged as critical bioisosteres for aromatic rings.
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold, in particular, has garnered substantial interest as a versatile bioisostere for ortho- and meta-substituted phenyl rings.[3][4][5] The incorporation of an ether oxygen atom into the bicyclic core can increase aqueous solubility and introduce a potential hydrogen bond acceptor, offering new avenues for molecular recognition at the target protein.[5][6] 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid represents a foundational building block, where the carboxylic acid serves as a synthetic handle for amide couplings and other transformations.
However, unlocking the full potential of this scaffold requires the ability to selectively functionalize its core structure. While methods for derivatizing other positions are being developed, the direct functionalization of the C1 bridgehead C–H bond remains a formidable challenge. This position offers a unique vector for substitution, yet its functionalization is hampered by the inherent strain of the bicyclic system, which can lead to ring fragmentation under harsh reaction conditions.[7]
This document provides a detailed guide for researchers on strategic approaches to the C1-bridgehead functionalization of this compound, focusing on methodologies that leverage modern synthetic principles to overcome the inherent challenges of this strained system.
The Challenge: Navigating the Reactivity of a Strained Bicyclic Core
Functionalizing the bridgehead C–H bond of a 2-oxa-BCH system is non-trivial due to several interconnected factors:
-
Increased Bond Strength: The C–H bonds in strained bicyclic molecules are often stronger and less accessible than those in unstrained aliphatic systems, making their activation more difficult.[8]
-
Instability of Bridgehead Intermediates: The generation of a bridgehead carbocation is highly unfavorable (a violation of Bredt's rule in spirit), and attempts to form such intermediates can lead to rapid ring fragmentation.[7]
-
Steric Hindrance: The concave nature of the bicyclic framework can sterically shield the bridgehead proton, hindering access by bulky reagents or catalyst complexes.
These challenges necessitate the use of highly selective and mild synthetic methods that can operate through intermediates, such as radicals or organometallics, that are compatible with the strained core.
Strategic Approaches and Detailed Protocols
We present two primary strategies for the targeted C1-functionalization of the this compound scaffold. The first involves a Palladium-catalyzed, directing group-assisted C–H activation, while the second employs a radical-mediated Hofmann-Löffler-Freytag (HLF) type reaction.
Strategy 1: Directing Group-Mediated C-H Activation
This strategy leverages the carboxylic acid moiety by converting it into a directing group (DG), which pre-coordinates to a transition metal catalyst and positions it to selectively activate the adjacent C1–H bond. This approach, which has been successfully applied to related bicyclo[1.1.1]pentane (BCP) systems, offers exceptional regioselectivity.[9]
Caption: Workflow for the directed C-H functionalization strategy.
Protocol 1A: Installation of 8-Aminoquinoline Directing Group
Rationale: The 8-aminoquinoline amide is a powerful bidentate directing group for Palladium-catalyzed C-H activation. Its installation is a standard and high-yielding transformation.
-
Materials:
-
This compound
-
8-Aminoquinoline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM (0.2 M) under an N₂ atmosphere, add 8-aminoquinoline (1.1 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired amide.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 1B: Palladium-Catalyzed C1-Arylation
Rationale: With the directing group in place, a Pd(II) catalyst can facilitate a cyclometalation event, forming a stable palladacycle intermediate.[9] Subsequent oxidative addition of an aryl iodide and reductive elimination furnishes the C1-arylated product. The use of Ag₂CO₃ acts as both a base and a halide scavenger.
-
Materials:
-
N-(quinolin-8-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide (from Protocol 1A)
-
Aryl Iodide (e.g., 4-iodotoluene) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Silver Carbonate (Ag₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the amide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with N₂ three times.
-
Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Characterization: Confirm the structure and regiochemistry of arylation by ¹H NMR (disappearance of the C1-H signal), ¹³C NMR, and HRMS.
| Parameter | Protocol 1A | Protocol 1B |
| Reaction Type | Amide Coupling | Directed C-H Arylation |
| Key Reagents | BOP, DIPEA | Pd(OAc)₂, Ag₂CO₃ |
| Solvent | DCM | 1,4-Dioxane |
| Temperature | Room Temperature | 100 °C |
| Typical Time | 12-16 h | 24 h |
| Typical Yield | >85% | 40-60% |
Strategy 2: Hofmann-Löffler-Freytag (HLF) Reaction for C1-Halogenation
The HLF reaction is a powerful method for remote C–H functionalization. It proceeds via an intramolecular 1,5-hydrogen atom transfer (HAT) within a nitrogen-centered radical intermediate. By converting the carboxylic acid to an amide, and then to an N-haloamide, we can set the stage for a radical cascade that selectively installs a halogen at the C1 bridgehead. This C1-halo intermediate is a versatile precursor for cross-coupling reactions.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2‑Aza Derivatives via Rhodium Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Peptide Innovation
In the landscape of peptide-based drug discovery, the quest for novel building blocks that impart advantageous physicochemical and pharmacological properties is unceasing. 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid emerges as a compelling scaffold, offering a unique three-dimensional structure that can serve as a bioisostere for the ortho-substituted phenyl ring.[1][2] Its incorporation into bioactive compounds has been shown to enhance aqueous solubility and metabolic stability while reducing lipophilicity, all of which are desirable attributes in drug design.[1][2] This constrained bicyclic system can also function as a proline analogue, introducing conformational rigidity into the peptide backbone, which can lead to improved target affinity and selectivity.[3][4][5]
These application notes provide a comprehensive guide for the effective incorporation of this compound into peptide sequences. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for peptide coupling, and offer troubleshooting strategies to navigate potential challenges.
The Challenge of Steric Hindrance in Peptide Coupling
The rigid, bicyclic structure of this compound presents a steric challenge for amide bond formation. The carboxylic acid group is situated on a compact and sterically demanding scaffold, which can hinder its approach to the amine component of the coupling reaction. Consequently, standard peptide coupling conditions may result in low yields or incomplete reactions. To overcome this, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount.[6][7]
Selecting the Optimal Coupling Reagent
For sterically hindered couplings, the use of highly efficient coupling reagents is crucial. These reagents rapidly activate the carboxylic acid, forming a highly reactive intermediate that can readily undergo nucleophilic attack by the amine.[6][8] Uronium/aminium and phosphonium salt-based reagents are generally preferred for such challenging couplings.[6][8][9]
Below is a comparative overview of commonly used coupling reagents suitable for the incorporation of this compound:
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium | High reactivity, low racemization, effective for sterically hindered amino acids.[6][10][11] | Can cause guanidinylation of the N-terminal amine if used in excess.[9][12] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | Good reactivity and widely used.[12] | Less reactive than HATU for highly hindered couplings. Can also cause guanidinylation.[12] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | High reactivity, no guanidinylation side reactions.[13] | Byproducts can sometimes be difficult to remove. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium | High reactivity, comparable to HATU, with improved safety profile (non-explosive byproducts).[14] | Can also cause guanidinylation. |
| EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) | Carbodiimide | Water-soluble byproducts, suitable for both solution and solid-phase synthesis.[15][16][17] | Generally less effective for highly hindered couplings compared to uronium/phosphonium reagents.[17] |
For the coupling of this compound, HATU is a highly recommended starting point due to its proven efficacy in similar sterically demanding systems.[1][11]
Experimental Protocols
The following protocols provide a detailed methodology for the solution-phase and solid-phase peptide synthesis (SPPS) coupling of this compound.
Solution-Phase Peptide Coupling Protocol
This protocol is suitable for coupling this compound to an amino acid ester or a peptide in solution.
Materials:
-
This compound (1.0 eq)
-
Amine component (amino acid ester hydrochloride or peptide) (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)[10]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
1N HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for solution-phase peptide coupling.
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
In a separate flask, if starting with an amino acid ester hydrochloride, dissolve it in a minimal amount of DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the amine component solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of this compound onto a resin-bound peptide using Fmoc-based chemistry.
Materials:
-
Fmoc-protected this compound (2.0 - 5.0 eq)
-
Resin with N-terminal deprotected peptide
-
HATU (1.9 - 4.5 eq)[10]
-
DIPEA or Collidine (4.0 - 10.0 eq)[10]
-
Anhydrous DMF or NMP
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Workflow Diagram:
Caption: Workflow for a single coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.
-
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete coupling reaction due to steric hindrance. | - Increase the equivalents of the acid, coupling reagent, and base. - Extend the reaction time or perform a double coupling. - Consider using a more potent coupling reagent like PyAOP. - For SPPS, ensure adequate resin swelling. |
| Decomposition of coupling reagent. | - Use fresh, high-quality coupling reagents. - Ensure anhydrous reaction conditions. | |
| Presence of Unexpected Peaks in HPLC/LC-MS | Guanidinylation of the N-terminus (with uronium reagents). | - Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. - Pre-activate the carboxylic acid before adding the amine.[12] - Switch to a phosphonium-based reagent like PyBOP. |
| Racemization of the preceding amino acid. | - Use a less hindered base like collidine instead of DIPEA. - Perform the coupling at a lower temperature (0 °C). | |
| Incomplete Reaction in SPPS (Positive Kaiser Test) | Aggregation of the growing peptide chain. | - Use a solvent system known to disrupt secondary structures (e.g., NMP). - Incorporate a solubilizing tag or linker.[18] |
| Steric hindrance preventing complete reaction. | - Perform a double coupling with fresh reagents. - Switch to a more effective coupling reagent for the specific difficult coupling step. |
Conclusion
The incorporation of this compound into peptides offers an exciting avenue for the development of novel therapeutics with improved drug-like properties. While its sterically hindered nature requires careful consideration of coupling conditions, the use of potent activating agents such as HATU, coupled with optimized protocols, enables its efficient integration into peptide sequences. The methodologies and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals to successfully utilize this promising building block in their synthetic endeavors.
References
-
Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Georg Thieme Verlag; 2004.
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC. Available at: [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC. Available at: [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. Available at: [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ScienceOpen. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. Available at: [Link]
-
Supporting information. Royal Society of Chemistry. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Scale-Up Synthesis of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid Building Blocks: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Saturated Bicyclic Scaffolds
In contemporary medicinal chemistry and agrochemistry, there is a significant trend of moving away from flat, aromatic structures towards three-dimensional, saturated molecules. This "escape from flatland" is driven by the desire to access novel chemical space, improve physicochemical properties, and secure new intellectual property.[1] Within this context, saturated bicyclic scaffolds have emerged as valuable bioisosteres for substituted phenyl rings.[2][3] Among these, 2-oxabicyclo[2.1.1]hexanes have garnered considerable attention as saturated mimics of the ortho-substituted phenyl ring.[2][4]
The incorporation of the 2-oxabicyclo[2.1.1]hexane core can lead to significant improvements in key drug-like properties. Notably, replacement of an ortho-substituted phenyl ring with this scaffold has been shown to dramatically increase aqueous solubility and metabolic stability, while reducing lipophilicity.[2][4] The embedded ether oxygen can also serve as an additional hydrogen bond acceptor, potentially enhancing binding interactions with biological targets.[4] Given these advantages, the development of robust and scalable synthetic routes to key building blocks like 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is of paramount importance for its widespread adoption in drug discovery programs.
This application note provides a detailed overview and a practical, scalable protocol for the synthesis of this compound, drawing from established photochemical methodologies.
Synthetic Strategy: A Photochemical Approach
The synthesis of the 2-oxabicyclo[2.1.1]hexane core has been approached through various methods, including iodocyclization and photocatalytic cycloadditions.[5][6][7][8] However, for large-scale production, photochemical reactions, particularly those utilizing flow chemistry, offer significant advantages in terms of safety, efficiency, and scalability.[9][10][11] The intramolecular [2+2] photocycloaddition, specifically the Norrish-Yang reaction, provides a powerful and direct route to the strained bicyclic ether system.[12][13]
The general synthetic strategy involves the photochemical cyclization of a carbonyl compound to form the 2-oxabicyclo[2.1.1]hexane ring system. This is often followed by functional group manipulations to yield the desired carboxylic acid. Recent advancements have demonstrated the feasibility of gram-scale synthesis of related 2-oxabicyclo[2.1.1]hexane derivatives, highlighting the potential for even larger scale production.[14][15]
Workflow for Scale-Up Synthesis
The overall workflow for the scale-up synthesis of this compound can be broken down into three key stages: precursor synthesis, photochemical cyclization, and final product isolation and purification.
Caption: High-level workflow for the synthesis of the target building block.
Detailed Protocol: Gram-Scale Synthesis
This protocol is adapted from established procedures for the synthesis of similar 2-oxabicyclo[2.1.1]hexane systems and is designed for a gram-scale synthesis.[14][15] Researchers should always perform a thorough safety assessment before conducting any chemical reaction.
Part 1: Synthesis of the Photocyclization Precursor
The specific precursor required will depend on the chosen synthetic route. For a Norrish-Yang type approach, an appropriately substituted ketone will be necessary. This protocol assumes the availability of a suitable precursor.
Part 2: Photochemical [2+2] Cycloaddition in a Flow Reactor
The use of a continuous-flow photoreactor is highly recommended for the scale-up of photochemical reactions.[9][16] This approach allows for efficient light penetration, precise temperature control, and safe handling of reactive intermediates.
Materials and Equipment:
-
Flow photoreactor system (e.g., Vapourtec UV-150 or similar) equipped with a medium-pressure mercury lamp.
-
Peristaltic or syringe pumps for reagent delivery.
-
Back-pressure regulator.
-
Solvent degasser.
-
Photocyclization precursor.
-
Anhydrous and degassed solvent (e.g., acetonitrile or acetone).
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
System Preparation: Assemble the flow photoreactor according to the manufacturer's instructions. Ensure all tubing and connections are secure and leak-free. Purge the entire system with an inert gas for at least 30 minutes.
-
Reagent Solution Preparation: Prepare a solution of the photocyclization precursor in the chosen anhydrous and degassed solvent. The optimal concentration will need to be determined experimentally but typically ranges from 0.05 to 0.2 M.
-
Reaction Execution:
-
Set the desired reaction temperature (typically ambient or slightly below).
-
Begin pumping the solvent through the reactor to stabilize the system.
-
Once the system is stable, switch to pumping the reagent solution at the optimized flow rate. The flow rate will determine the residence time in the irradiated zone.
-
Turn on the UV lamp to initiate the photochemical reaction.
-
-
Monitoring and Collection: Monitor the reaction progress by collecting small aliquots from the reactor outlet and analyzing them by a suitable method (e.g., LC-MS or ¹H NMR). Collect the product stream in a flask protected from light.
-
Shutdown: Once all the reagent solution has been pumped through the reactor, continue to pump pure solvent for a period to flush the system. Turn off the UV lamp and then the pumps.
| Parameter | Typical Range | Rationale |
| Concentration | 0.05 - 0.2 M | Balances throughput with potential for side reactions and light penetration. |
| Flow Rate | 0.5 - 5.0 mL/min | Determines the residence time in the photoreactor. |
| Temperature | 10 - 25 °C | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Wavelength | Broad spectrum UV | A medium-pressure mercury lamp provides a range of wavelengths suitable for most photochemical transformations. |
Part 3: Hydrolysis and Purification
The crude product from the photoreactor, which is typically an ester, is then hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Crude ester from Part 2.
-
Aqueous base solution (e.g., 1 M Sodium Hydroxide).
-
Aqueous acid solution (e.g., 1 M Hydrochloric Acid).
-
Organic solvent for extraction (e.g., Ethyl Acetate).
-
Drying agent (e.g., Anhydrous Sodium Sulfate).
-
Solvents for crystallization (e.g., Hexane, Ethyl Acetate).
Procedure:
-
Solvent Removal: Concentrate the collected product stream from the photoreactor under reduced pressure to remove the solvent.
-
Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., methanol or THF) and add the aqueous base solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Acidification and Extraction: Cool the reaction mixture to 0 °C and carefully acidify with the aqueous acid solution until the pH is approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude this compound can often be purified by crystallization from a suitable solvent system.[4] If necessary, column chromatography can be employed.
Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H and ¹³C NMR | Characteristic signals for the bicyclic core and the carboxylic acid proton. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass (C₆H₈O₃, MW: 128.13 g/mol ).[17] |
| Melting Point | A sharp melting point indicates high purity. |
| Purity (HPLC) | Purity should be ≥95% for use as a building block. |
Safety Considerations
-
Photochemical Reactions: UV radiation is harmful. Ensure the photoreactor is properly shielded.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Work in a well-ventilated fume hood.
-
Reagents: Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The this compound building block holds significant promise for the development of next-generation pharmaceuticals and agrochemicals. The use of continuous-flow photochemistry provides a robust and scalable platform for its synthesis, enabling its wider application in discovery and development programs. The protocol outlined in this application note provides a starting point for researchers to produce this valuable scaffold on a gram scale and beyond.
References
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Noël, T., et al. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]
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Su, Y., et al. (2021). Development of a modular photoreactor for the upscaling of continuous flow photochemistry. Reaction Chemistry & Engineering, 6(11), 2055-2062. [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(10), 1436-1444. [Link]
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Wang, X., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16(23), 9634-9641. [Link]
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Gemoets, H. P. L., et al. (2020). Scalability of photochemical reactions in continuous flow mode. Chemical Society Reviews, 49(23), 8546-8561. [Link]
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Zondag, S. D. A., et al. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]
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Neubauer, T., et al. (2021). Making Photochemistry Scalable - An Operationally Simple Falling Film Looping Photoreactor. ChemRxiv. [Link]
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Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
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Barber, J. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16048-16054. [Link]
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Mykhailiuk, P. K., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(10), 1436-1444. [Link]
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Mykhailiuk, P. K., et al. (2021). Saturated Bioisosteres of Substituted Benzenes. Angewandte Chemie International Edition, 60(38), 20586-20602. [Link]
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Kenny, C., et al. (2023). Preparation and Synthetic Applications of Phototropone. ACS Omega, 8(26), 23533-23539. [Link]
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Wang, X., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16(23), 9634-9641. [Link]
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Makama, B. Y., & Elashry, S. (2026). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Advances in Chemical Engineering and Science, 16, 1-8. [Link]
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Luo, P.-X., et al. (2025). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journal of Organic Chemistry, 21, 2315-2333. [Link]
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Wang, X., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Semantic Scholar. [Link]
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Norrish reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]
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Makama, B. Y., & Elashry, S. (2025). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. ResearchGate. [Link]
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Urban, S., & Pápai, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-140. [Link]
-
Cheung, E. (1998). Photochemical asymmetric synthesis and novel photoreactions in the solid state. UBC Library Open Collections. [Link]
-
Vasiuta, R. S., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3), 25-33. [Link]
-
Wang, L., et al. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. [Link]
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reaction conditions for amide coupling with 2-oxabicyclo[2.1.1]hexane core
An Application Guide to Amide Coupling Reactions with the 2-Oxabicyclo[2.1.1]hexane Core
Introduction: The Rise of Saturated Bioisosteres in Modern Drug Discovery
In the landscape of medicinal and agrochemistry, the ortho-substituted phenyl ring is a ubiquitous structural motif found in hundreds of successful drugs and commercial products.[1] However, the drive to discover novel chemical entities with improved physicochemical properties—such as enhanced aqueous solubility, reduced lipophilicity, and better metabolic stability—has spurred the exploration of saturated bioisosteres.[1][2] Among these, the 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a compelling replacement for the ortho-substituted phenyl ring.[3][4] Crystallographic studies have confirmed that this rigid, bicyclic core effectively mimics the geometric vector relationships of its aromatic counterpart while bestowing more favorable drug-like properties.[1][5]
The incorporation of this valuable scaffold into lead compounds frequently requires the formation of an amide bond, one of the most critical and frequently utilized reactions in drug discovery.[6][7] This guide provides a detailed examination of the reaction conditions, mechanistic considerations, and practical protocols for the successful amide coupling of carboxylic acids featuring the 2-oxabicyclo[2.1.1]hexane core.
The Amide Coupling Challenge: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and generally inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[8] This is achieved using a "coupling reagent."
The choice of coupling reagent and reaction conditions is paramount and depends on several factors:
-
Steric Hindrance: The substrates, particularly the amine or the region surrounding the carboxylic acid, may be sterically demanding. Bicyclic structures like the 2-oxabicyclo[2.1.1]hexane core can present steric challenges that hinder the approach of the amine.[9][10]
-
Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are less reactive, requiring more potent activation methods.[9][11]
-
Racemization Potential: If the carboxylic acid has a chiral center at the α-position, harsh conditions or certain reagents can lead to epimerization.[12]
-
Functional Group Tolerance: The chosen method must be compatible with other functional groups present in the molecules.
Selecting the Optimal Coupling Reagent
For the 2-oxabicyclo[2.1.1]hexane core, two classes of coupling reagents are highly recommended: carbodiimides and uronium/aminium salts.
Carbodiimide-Based Reagents: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a widely used water-soluble coupling reagent.[13] Its primary advantage lies in the ease of removal of its urea byproduct during aqueous workup.[12][13] To enhance efficiency and suppress side reactions, such as the formation of a stable N-acylurea byproduct and potential racemization, EDC is almost always used with an additive.[14] N-hydroxybenzotriazole (HOBt) is the most common choice.
Mechanism of Action: The reaction proceeds via a two-step pathway. First, the carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by HOBt to generate a more stable HOBt-active ester. Finally, the amine attacks this active ester to yield the desired amide, regenerating HOBt in the process.[5][12]
Uronium/Aminium Salt-Based Reagents: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent uronium salt-based coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[12] HATU is renowned for its high reactivity, rapid reaction times, and low rates of racemization, making it exceptionally well-suited for challenging couplings, including those involving sterically hindered substrates or unreactive amines.[9][12][14] Given the rigid and potentially demanding nature of the 2-oxabicyclo[2.1.1]hexane scaffold, HATU is often the reagent of choice for ensuring high conversion.
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea. The amine subsequently attacks this activated ester to furnish the final amide product.[5][12]
Figure 1: Simplified mechanism of HATU-mediated amide coupling.
Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the two recommended coupling systems. While yields are substrate-dependent, these parameters provide an excellent starting point for optimization.
| Parameter | EDC/HOBt System | HATU System | Rationale & Key Insights |
| Coupling Reagent | EDC·HCl (1.1 - 1.5 equiv) | HATU (1.1 - 1.2 equiv) | HATU is generally more reactive and preferred for hindered systems. |
| Additive | HOBt (1.1 - 1.5 equiv) | None (HOAt is part of HATU) | HOBt is crucial for suppressing side reactions with EDC. |
| Base | DIPEA or TEA (2.0 - 3.0 equiv) | DIPEA (2.0 - 3.0 equiv) | A non-nucleophilic base is essential for the HATU mechanism and to neutralize HCl from EDC·HCl. |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is generally preferred for its excellent solvating properties for all components. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Starting at 0 °C helps control any initial exotherm. |
| Reaction Time | 2 - 18 hours | 1 - 4 hours | HATU-mediated reactions are typically much faster.[12] |
| Workup | Aqueous wash | Aqueous wash | Both methods allow for standard extractive workups to remove byproducts. |
Experimental Workflow & Protocols
A successful amide coupling experiment follows a systematic workflow, from careful preparation to final purification.
Figure 2: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for Hindered Substrates)
This protocol describes the coupling of 2-oxabicyclo[2.1.1]hexane-3-carboxylic acid with a generic primary or secondary amine.
Materials:
-
2-oxabicyclo[2.1.1]hexane-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 2-oxabicyclo[2.1.1]hexane-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.1-0.2 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.[6]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[12]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method that is also highly effective and may be more cost-efficient for certain applications.
Materials:
-
2-oxabicyclo[2.1.1]hexane-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
Setup: To a round-bottom flask, add the 2-oxabicyclo[2.1.1]hexane-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]
-
Base Addition: Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Insufficient activation, low amine nucleophilicity, or steric hindrance.
-
Solution: If using the EDC/HOBt system, switch to the more potent HATU reagent.[12] Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates. Consider gently heating the reaction (e.g., to 40-50 °C) or extending the reaction time.[12]
-
-
Formation of Byproducts:
-
Cause: With EDC, formation of N-acylurea can occur if HOBt is omitted or if the reaction is too slow.
-
Solution: Always use an additive like HOBt with EDC. Ensure proper stoichiometry of reagents.
-
-
Difficulty in Purification:
-
Cause: Water-soluble byproducts (e.g., tetramethylurea from HATU, EDC-urea) may persist.
-
Solution: Ensure thorough aqueous washes during workup. For particularly polar products, reverse-phase chromatography may be necessary.
-
Conclusion
The 2-oxabicyclo[2.1.1]hexane core is a powerful tool for medicinal chemists seeking to optimize the properties of ortho-substituted phenyl-containing compounds. Successful incorporation of this scaffold via amide bond formation is readily achievable with standard, robust coupling methodologies. For routine synthesis, the EDC/HOBt system offers a reliable and cost-effective approach. For more challenging substrates, including sterically hindered amines or situations where high efficiency and speed are critical, the HATU system is a superior choice. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and effectively synthesize novel amide-containing molecules for drug development and beyond.
References
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]
-
Levterov, V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]
-
Subramanian, M. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]
-
Caputo, J. A., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. PubMed. [Link]
-
Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11149-11155. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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BORIS Portal. (2024). Green Chemistry. Green Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. [Link]
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Royal Society of Chemistry. (2023). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Bode, J. W. (2006). Reinventing Amide Bond Formation. ResearchGate. [Link]
-
Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.com. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
-
Taylor, R. D., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
D'Andrea, S., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
Furia, E., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry. [Link]
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Application Note: A General Protocol for the Photocatalytic Synthesis of 2-Oxabicyclo[2.1.1]hexanes from Allyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 2-Oxabicyclo[2.1.1]hexanes as Phenyl Ring Bioisosteres
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a growing interest in saturated, three-dimensional scaffolds that can serve as bioisosteres for planar aromatic rings.[1][2] The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a particularly promising motif, offering an improved physicochemical profile compared to its carbocyclic and aromatic counterparts. The inclusion of a heteroatom can lead to enhanced aqueous solubility and the potential for improved drug potency through new interactions with biological targets.[3] However, the synthesis of these valuable scaffolds has historically been challenging, often requiring multi-step sequences and the use of specialized reagents.[3][4]
This application note details a robust and general procedure for the synthesis of 2-oxabicyclo[2.1.1]hexanes from readily available allyl alcohols. This method, which merges nucleophilic phosphine catalysis with visible-light photocatalysis, provides a highly efficient and atom-economical route to a diverse range of substituted 2-oxa-BCHs.[3][4] The operational simplicity and broad functional group tolerance of this protocol make it a powerful tool for medicinal chemists and drug development professionals seeking to explore novel chemical space.
Mechanism of the Cascade Reaction: A Fusion of Phosphine and Light
The synthesis of 2-oxabicyclo[2.1.1]hexanes from allyl alcohols proceeds via a sophisticated cascade reaction that leverages the distinct reactivity of a phosphine catalyst and a photocatalyst.[3] The overall transformation can be understood as a sequence of a phosphine-catalyzed conjugate addition followed by a photocatalyzed intramolecular [2+2] cycloaddition.
The reaction is initiated by the nucleophilic addition of a tertiary phosphine, such as tributylphosphine (PBu₃), to an electron-deficient alkene. This generates a zwitterionic intermediate. This intermediate then undergoes a proton transfer from the allyl alcohol, forming a phosphonium enolate and a corresponding alkoxide. The subsequent intramolecular Michael addition of the alkoxide to the activated alkene forms a six-membered ring intermediate.
The key to the formation of the bicyclic system lies in the subsequent photocatalyzed [2+2] cycloaddition. Upon irradiation with visible light, a photocatalyst, such as an iridium complex, is excited to a high-energy state. This excited photocatalyst then transfers its energy to the enolate intermediate, promoting an intramolecular [2+2] cycloaddition between the enolate double bond and the pendant alkene. This step forges the strained four-membered ring and establishes the characteristic 2-oxabicyclo[2.1.1]hexane skeleton. Finally, elimination of the phosphine catalyst regenerates the catalyst and yields the desired product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of a representative 2-oxabicyclo[2.1.1]hexane. The reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
Allyl alcohol (1.0 eq)
-
Electron-deficient alkene (e.g., an activated alkyne or enone, 1.2 eq)
-
Tributylphosphine (PBu₃) (10 mol%)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the allyl alcohol (1.0 eq), the electron-deficient alkene (1.2 eq), and the photocatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous dichloromethane via syringe to achieve a final concentration of approximately 0.1 M with respect to the allyl alcohol. Subsequently, add the tributylphosphine (10 mol%) via syringe.
-
Initiation of Reaction: Place the reaction vessel in a photoreactor equipped with a cooling fan to maintain room temperature. Begin vigorous stirring and irradiate with a blue LED lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxabicyclo[2.1.1]hexane.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction to confirm its structure and purity.
Data and Expected Outcomes
The described protocol is versatile and has been successfully applied to a wide range of substrates. The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 2-oxabicyclo[2.1.1]hexane derivatives.
| Allyl Alcohol Derivative | Electron-Deficient Alkene | Photocatalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Reference |
| Cinnamyl alcohol | Diethyl acetylenedicarboxylate | 2 | 16 | 85 | [3] |
| 3-Methyl-2-buten-1-ol | Dimethyl acetylenedicarboxylate | 1.5 | 12 | 92 | [3] |
| Geraniol | Ethyl propiolate | 2 | 24 | 78 | [3] |
| (Z)-2-Hexen-1-ol | N-Phenylmaleimide | 2 | 18 | 88 | [4] |
Troubleshooting and Expert Recommendations
While this photocatalytic method is generally robust, some common issues may arise. Here are some troubleshooting tips and expert recommendations to ensure successful synthesis:
-
Low or No Conversion:
-
Oxygen Quenching: Ensure the reaction is thoroughly deoxygenated. Oxygen is a known quencher of the excited state of many photocatalysts.[5] Consider using the freeze-pump-thaw technique for particularly sensitive reactions.
-
Catalyst Activity: Verify the quality and activity of the photocatalyst and the phosphine catalyst. Phosphines can be prone to oxidation.
-
Light Source: Check the output of the light source. The wavelength and intensity of the light are critical for efficient photoexcitation.[6] Ensure the reaction vessel is positioned for optimal light exposure.
-
-
Formation of Side Products:
-
Reaction Concentration: The concentration of the reaction can influence the rate of the desired intramolecular cycloaddition versus potential intermolecular side reactions. If side products are observed, adjusting the concentration may be beneficial.
-
Phosphine Loading: The amount of phosphine catalyst can be crucial. Too much or too little can lead to the formation of byproducts. A loading of 5-15 mol% is typically optimal.
-
-
Reproducibility Issues:
-
Solvent Purity: Use high-purity, anhydrous solvents. Trace impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Although the reaction is typically run at room temperature, the heat from the lamp can raise the internal temperature. Use a fan or a cooling bath to maintain a consistent temperature.
-
Conclusion: A Gateway to Novel 3D Scaffolds
The merger of nucleophilic phosphine catalysis and visible-light photocatalysis provides a powerful and practical platform for the synthesis of 2-oxabicyclo[2.1.1]hexanes from simple and readily available allyl alcohols.[3][4] This innovative cascade reaction offers high efficiency, broad substrate scope, and excellent functional group tolerance, making it an invaluable tool for medicinal chemists. The ability to readily access these unique three-dimensional scaffolds opens up new avenues for the design and development of next-generation therapeutics with improved pharmacological properties.
References
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available at: [Link]
-
Phosphine‐Catalyzed Enantioselective [2 + 2] Annulations of α‐Allyl γ‐Benzyl Allenoates via a Transannular Cyclization Approach. ResearchGate. Available at: [Link]
-
2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. University of Bath's research portal. Available at: [Link]
-
(PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: [Link]
-
ISO Photocatalysis Advice. Reddit. Available at: [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. RSC Publishing. Available at: [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. PMC. Available at: [Link]
-
Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Available at: [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]
-
Phosphine Organocatalysis. PMC. Available at: [Link]
-
Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions. Francis Academic Press. Available at: [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. RSC Publishing. Available at: [Link]
-
Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers. Available at: [Link]
-
Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-De. Wiley Online Library. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Progress in Photocatalysis for Organic Chemistry. ACS Publications. Available at: [Link]
-
Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. PMC. Available at: [Link]
-
Access to 2‑Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. ACS Figshare. Available at: [Link]
Sources
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- 2. enamine.net [enamine.net]
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- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid and its Derivatives
Welcome to the technical support center for the handling and application of 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this innovative scaffold into their research. As a novel, three-dimensional bioisostere for ortho- and meta-substituted phenyl rings, understanding its chemical stability is paramount for successful experimental design and data interpretation.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under standard acidic and basic conditions?
A1: The 2-oxabicyclo[2.1.1]hexane scaffold is generally characterized by high chemical stability. Specific studies on representative carboxylic acid derivatives of this family have shown no decomposition after treatment with 1 M aqueous hydrochloric acid or 1 M aqueous sodium hydroxide at room temperature for 24 hours.[5] The compounds are also stable when stored as crystalline solids at room temperature for several months.[5]
Q2: What makes the 2-oxabicyclo[2.1.1]hexane scaffold a desirable motif in drug discovery?
A2: This scaffold is a saturated bioisostere of the ortho-substituted phenyl ring.[2][4][5] Its rigid, three-dimensional structure can offer significant advantages over planar aromatic systems, including improved physicochemical properties such as enhanced aqueous solubility and metabolic stability, and reduced lipophilicity.[4][5] These properties are highly desirable in modern drug development to improve the pharmacokinetic profiles of new chemical entities.
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: While generally stable, the strained ether linkage is the most likely site of reactivity under harsh conditions. Strong Lewis acids or exceptionally strong protic acids, especially at elevated temperatures, could potentially induce ring-opening. Standard organic solvents and reagents used in typical synthetic transformations like amide couplings are generally well-tolerated.[5]
Q4: How does the stability of the 2-oxabicyclo[2.1.1]hexane scaffold compare to other bicyclic systems?
A4: The 2-oxabicyclo[2.1.1]hexane system is a relatively new scaffold, and direct comparative stability studies with other bicyclic systems under a wide range of conditions are not extensively documented. However, its successful use in the synthesis of various derivatives and its stability in both acidic and basic media suggest a robustness comparable to other commonly used saturated bicyclic systems in medicinal chemistry.
Troubleshooting Guide: Investigating Unexpected Degradation
While this compound is stable under many conditions, you may encounter unexpected degradation in your experiments, particularly under "forced" or more extreme conditions. This guide provides a logical framework for troubleshooting such issues.
Scenario 1: Suspected Degradation During a Reaction in Strong Acid
Issue: After performing a reaction in a strong acidic medium (e.g., concentrated HCl, H2SO4, or in the presence of a Lewis acid) at elevated temperatures, you observe the appearance of new, more polar spots on your TLC plate or unexpected peaks in your LC-MS analysis.
Potential Cause: The strained bicyclic ether may have undergone acid-catalyzed ring-opening. The mechanism likely involves protonation of the ether oxygen, followed by nucleophilic attack by a suitable nucleophile present in the reaction mixture (e.g., water, a halide ion).
// Nodes start [label="2-Oxabicyclo[2.1.1]hexane-\n4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated [label="Protonated Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_opened [label="Ring-Opened Carbocation\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product1 [label="Hydroxy-substituted\nCyclopentane", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="Halo-substituted\nCyclopentane", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protonated [label="+ H+", color="#4285F4"]; protonated -> ring_opened [label="Ring Opening", color="#EA4335"]; ring_opened -> product1 [label="+ H2O\n- H+", color="#4285F4"]; ring_opened -> product2 [label="+ X-", color="#4285F4"]; }``` Caption: Plausible acid-catalyzed degradation pathway.
Troubleshooting Steps:
-
Characterize the Byproducts:
-
LC-MS Analysis: Obtain the mass of the major degradation products. A mass increase corresponding to the addition of water (M+18) or the acid's counter-ion (e.g., M+18 for H2SO4, M+36 for HCl) would support a ring-opening mechanism.
-
NMR Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR will be crucial. Look for the disappearance of the characteristic signals of the bicyclic system and the appearance of new signals corresponding to a hydroxyl group or a carbon bearing a halogen.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: If possible, run the reaction at a lower temperature.
-
Use a Milder Acid: Investigate if a weaker protic acid or a less aggressive Lewis acid can effect the desired transformation without causing degradation.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction and degradation.
-
Scenario 2: Instability During Purification by Silica Gel Chromatography
Issue: You observe significant tailing, poor recovery, or the appearance of new impurities after purifying your this compound derivative on standard silica gel.
Potential Cause: The acidic nature of silica gel may be causing on-column degradation, especially for sensitive derivatives. The carboxylic acid moiety can also lead to strong interactions with the stationary phase.
Troubleshooting Steps:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1%), to neutralize the acidic sites.
-
Alternatively, use commercially available deactivated silica gel.
-
-
Alternative Purification Methods:
-
Reverse-Phase Chromatography: If the compound has sufficient lipophilicity, reverse-phase (C18) chromatography can be an excellent alternative.
-
Crystallization: The carboxylic acids of this scaffold are often crystalline solids. A[5]ttempting to purify the product by crystallization can be a highly effective and scalable method.
-
-
Derivative Formation:
-
If the carboxylic acid is causing purification issues, consider protecting it as an ester (e.g., methyl or ethyl ester) before chromatography. The ester can then be saponified in a subsequent step.
-
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of a new 2-oxabicyclo[2.1.1]hexane derivative, a forced degradation study is recommended.
dot
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M.
-
Control: Prepare a control sample with water instead of acid.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquots with a stoichiometric amount of base (e.g., NaOH) to stop the degradation.
-
Analysis: Analyze the samples by a validated UPLC or LC-MS method.
-
Data Interpretation: Quantify the peak area of the parent compound and any new peaks that appear over time. This will allow you to determine the degradation kinetics and identify the masses of the degradation products.
Table 1: Summary of Reported Stability Data for 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acids
| Condition | Temperature | Duration | Observation | Reference |
| 1 M aq. HCl | Room Temp. | 24 hours | No decomposition | |
| 1 M aq. NaOH | Room Temp. | 24 hours | No decomposition | |
| Solid State | Room Temp. | 3 months | No decomposition |
Table 2: Troubleshooting Matrix for Unexpected Degradation in Acidic Media
| Observation | Potential Cause | Suggested Action |
| New polar peaks in LC-MS | Acid-catalyzed ring-opening | Characterize byproducts (MS, NMR), reduce reaction temperature, use a milder acid. |
| Broad peaks, poor recovery from silica gel | On-column degradation or strong interaction | Neutralize silica gel with triethylamine, use reverse-phase chromatography, or purify via crystallization. |
| Loss of material during work-up with aqueous acid | Partitioning of a more polar degradation product into the aqueous layer | Analyze the aqueous layer by LC-MS. |
References
-
Levterov, V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., Sadkova, I. et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155-1163. [Link]
-
Tang, S.-Y., Wang, Z.-J., Wu, J.-J., Xing, Z.-X., Du, Z.-Y., & Huang, H.-M. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16(35), 11908-11917. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Kromann, H., Schousboe, A., & Krogsgaard-Larsen, P. (2002). Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. The Journal of Organic Chemistry, 67(18), 6486-6493. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155-1163. [Link]
-
ResearchGate. (2024, April). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed. (2024, May 6). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. [Link]
-
ScienceOpen. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. [Link]
Sources
- 1. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Decarboxylation of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid
Welcome to the technical support center for the decarboxylation of 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and valuable scaffold. The inherent strain of the bicyclic system and the position of the carboxylic acid at a bridgehead carbon can present significant challenges to achieving efficient decarboxylation. This document provides in-depth troubleshooting advice, alternative protocols, and the scientific reasoning behind our recommendations to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thermal decarboxylation of this compound is failing or giving very low yields. What is going wrong?
A1: The primary challenge with the thermal decarboxylation of this substrate lies in the inherent instability of the intermediates required for traditional decarboxylation pathways.
Scientific Rationale:
Standard thermal decarboxylation of carboxylic acids, especially those with a β-carbonyl group, often proceeds through a cyclic transition state leading to an enol or enolate intermediate.[1][2][3][4] However, in the case of this compound, the carboxylic acid is at a bridgehead position. The formation of a double bond at this bridgehead carbon, which would be required for an enol-type intermediate, is highly unfavorable and would constitute a violation of Bredt's Rule.[2] Such an intermediate would possess immense ring strain, making its formation energetically prohibitive under standard heating conditions.
Similarly, mechanisms involving the formation of a bridgehead carbocation or a simple carbanion upon loss of CO2 are also energetically disfavored due to the geometric constraints of the bicyclic system. Bridgehead carbocations are notoriously unstable because they cannot achieve the ideal planar geometry.[2]
Troubleshooting Workflow:
Caption: Troubleshooting failed thermal decarboxylation.
Recommended Action:
It is strongly advised to move away from purely thermal methods. Instead, consider methodologies that proceed through radical intermediates, which are less sensitive to the geometric constraints of the bridgehead position.
Q2: I want to try a radical-based decarboxylation. How do I choose the right conditions, and what are the potential pitfalls?
A2: Radical-based methods, such as the Barton decarboxylation, are well-suited for this transformation. The key is to efficiently generate the bridgehead radical from the carboxylic acid.
Scientific Rationale:
The Barton decarboxylation involves the conversion of the carboxylic acid into a thiohydroxamate ester, often called a Barton ester.[5][6] This ester, upon thermal or photochemical initiation, undergoes homolytic cleavage of the N-O bond to form a carboxyl radical. This radical rapidly loses CO2 to generate the desired alkyl radical, which can then be trapped by a hydrogen atom donor to yield the final product.[5][6] This pathway avoids the formation of high-energy carbocations or strained alkenes at the bridgehead position.
Recommended Protocol: Barton-McCombie Reductive Decarboxylation
This two-step procedure is a reliable method for the decarboxylation of challenging carboxylic acids.
Step 1: Formation of the Barton Ester
-
Preparation: To a solution of this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Acid Chloride Formation: Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in a dry, inert solvent (e.g., toluene). To this solution, add N-hydroxy-2-thiopyridone (1.1 eq) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture can be filtered to remove any solids, and the filtrate is carefully concentrated under reduced pressure. The Barton ester is often used in the next step without extensive purification due to its sensitivity to light and heat.
Step 2: Radical Decarboxylation and Reduction
-
Reaction Setup: Dissolve the crude Barton ester in a degassed solvent such as toluene or benzene. Add a radical initiator, like azobisisobutyronitrile (AIBN) (0.1-0.2 eq), and a hydrogen atom donor, such as tributyltin hydride (Bu3SnH) (1.2-1.5 eq) or the less toxic tris(trimethylsilyl)silane (TTMSS).
-
Initiation: Heat the reaction mixture to reflux (typically 80-110 °C) or irradiate with a tungsten lamp until the yellow color of the Barton ester disappears.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. Note that removal of tin byproducts can be challenging and may require specific procedures, such as treatment with DBU/I2 or KF.
Potential Pitfalls and Troubleshooting:
-
Incomplete Barton Ester Formation: Ensure all reagents and solvents are scrupulously dry. The acid chloride formation is sensitive to moisture.
-
Low Yield in Decarboxylation Step: The hydrogen atom donor (e.g., Bu3SnH) should be of high quality. Old or oxidized reagent can lead to poor results. Ensure the solvent is thoroughly degassed to prevent quenching of radicals by oxygen.
-
Side Reactions: If using Bu3SnH, the final product can be contaminated with tin residues. Consider using alternative, less toxic hydrogen donors or employing specific purification techniques.
-
Scale-up Issues: The use of toxic and foul-smelling reagents like thiols or tin hydrides can be problematic on a larger scale.[7] Nickel-catalyzed variations of the Barton decarboxylation can offer a more practical alternative.[7]
Reaction Scheme:
Caption: Barton decarboxylation workflow.
Q3: Are there any modern, milder alternatives to the Barton decarboxylation for this substrate?
A3: Yes, visible-light photoredox catalysis offers a powerful and often milder alternative for the decarboxylation of carboxylic acids, including those at bridgehead positions.
Scientific Rationale:
Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes.[8] In the context of decarboxylation, the photocatalyst can oxidize a carboxylate to a carboxyl radical, which then fragments to release CO2 and form the desired alkyl radical. This process often occurs at room temperature and avoids the use of stoichiometric amounts of toxic reagents. Recent advances have demonstrated the utility of this approach for a wide range of carboxylic acids.[9]
General Photocatalytic Decarboxylation Protocol:
-
Reaction Setup: In a reaction vessel suitable for photochemistry, combine the this compound (1.0 eq), a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), and a suitable solvent (e.g., DMF, DMSO, or acetonitrile). A base (e.g., an organic base like DBU or an inorganic base like Cs2CO3) is often required to form the carboxylate in situ.
-
Degassing: The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Irradiation: The mixture is then irradiated with a light source of the appropriate wavelength (typically blue or green LEDs) at room temperature with vigorous stirring.
-
Work-up and Purification: Upon completion, the reaction is worked up by quenching, extraction, and subsequent purification by column chromatography.
Table of Common Photocatalytic Systems for Decarboxylation:
| Photocatalyst | Typical Reagents & Conditions | Advantages | Disadvantages |
| [Ir(ppy)3] | Base, H-atom donor, visible light | High efficiency, well-studied | Expensive catalyst |
| Ru(bpy)3Cl2 | Base, H-atom donor, visible light | Readily available | Can have lower quantum yields |
| Eosin Y | Base, H-atom donor, green light | Inexpensive organic dye | Can be prone to photobleaching |
Troubleshooting Photocatalytic Decarboxylation:
-
No Reaction: Ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst. The reaction mixture must be thoroughly degassed, as oxygen can quench the excited state of the photocatalyst.
-
Low Conversion: The choice of base and solvent can be critical. A screen of different bases and solvents may be necessary to optimize the reaction. The solubility of the carboxylate salt is a key factor.
-
Complex Product Mixture: Side reactions can occur if the generated radical is not efficiently trapped. The concentration of the hydrogen atom donor may need to be adjusted.
Summary of Key Recommendations
| Issue | Underlying Cause | Recommended Solution |
| Failed Thermal Decarboxylation | Violation of Bredt's Rule, high-energy intermediates | Switch to radical-based methods (Barton or photocatalytic) |
| Incomplete Barton Decarboxylation | Poor quality reagents, moisture, oxygen | Use dry solvents/reagents, degas the reaction mixture |
| Low Yield in Photocatalytic Decarboxylation | Inefficient photocatalysis, quenching | Optimize photocatalyst, base, and solvent; ensure thorough degassing |
References
-
Barton, D. H. R.; Crich, D.; Motherwell, W. B. New and improved methods for the radical decarboxylation of acids. J. Chem. Soc., Chem. Commun.1983 , (17), 939–941. [Link]
-
Mykhailiuk, P. K. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew. Chem. Int. Ed.2024 , e202319831. [Link]
-
Wang, X.; et al. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. J. Am. Chem. Soc.2022 , 144, 44, 20355–20362. [Link]
-
Levterov, V. V.; et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew. Chem. Int. Ed. Engl.2024 , 63(19), e202319831. [Link]
-
Barton, D. H. R.; Zard, S. Z. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. Angew. Chem. Int. Ed.2017 , 56, 1, 260-265. [Link]
-
Reisberg, J. Decarboxylation. Master Organic Chemistry. 2022 . [Link]
-
Mykhailiuk, P. K. (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. 2024 . [Link]
-
Okada, Y.; et al. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations. Nat. Commun.2020 , 11, 2137. [Link]
-
Procter, D. J.; et al. Direct Decarboxylative Functionalization of Carboxylic Acids via O–H Hydrogen Atom Transfer. J. Am. Chem. Soc.2020 , 142, 2, 734-738. [Link]
-
Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Conjugated. 2017 . [Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
-
Decarboxylation product of bicyclic compound. Chemistry Stack Exchange. 2015 . [Link]
-
Barton, D. H. R.; Crich, D.; Motherwell, W. B. New and improved methods for the radical decarboxylation of acids. J. Chem. Soc., Chem. Commun.1983 , (17), 939–941. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Publications. 2026 . [Link]
-
Barton decarboxylation. Grokipedia. [Link]
-
Barton decarboxylation. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Decarboxylative Functionalization of Carboxylic Acids via O─H Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation [organic-chemistry.org]
optimizing solubility of 2-oxabicyclo[2.1.1]hexane derivatives in aqueous media
Current Status: Operational Ticket ID: #OBH-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit[1][2]
Introduction: The "Escape from Flatland" Challenge
You are likely accessing this guide because you are utilizing 2-oxabicyclo[2.1.1]hexane as a saturated bioisostere to replace ortho- or meta-substituted phenyl rings (or tert-butyl groups).[1][2] While this scaffold is celebrated for improving metabolic stability and increasing Fsp3 (fraction of sp3 hybridized carbons), users frequently encounter unexpected solubility ceilings.[2]
Unlike flexible alkyl chains, the 2-oxabicyclo[2.1.1]hexane core is rigid.[2] While the ether oxygen provides a dipole moment that generally improves solubility over its all-carbon parent (bicyclo[2.1.1]hexane), the compact cage structure can lead to high crystal lattice energy, resisting dissolution in aqueous media.[2]
This guide provides a modular troubleshooting workflow to diagnose and resolve these solubility bottlenecks.
Module 1: Structural Troubleshooting (Design Phase)
User Issue: "My calculated LogP suggests the compound should be soluble, but it precipitates immediately in buffer."
Root Cause Analysis
Standard cLogP algorithms often underestimate the lipophilicity of bridged bicyclic systems.[1] Furthermore, solubility is not just about lipophilicity (LogP); it is a battle between solvation energy (interaction with water) and lattice energy (crystal packing).[2] The rigid 2-oxabicyclo[2.1.1]hexane scaffold packs efficiently, creating a high-melting-point solid that resists solvation.[1][2]
Optimization Protocol
| Parameter | Diagnostic Check | Optimization Action |
| Bridgehead Substitution | Are you substituting at the C1/C4 bridgeheads? | Avoid if possible. Bridgehead substituents often increase lipophilicity disproportionately without adding solvation capacity.[1] Focus substitution on the exocyclic positions.[1] |
| H-Bond Donors (HBD) | Is the scaffold lacking HBDs? | The ether oxygen is only an H-bond acceptor.[1] Introduce an H-bond donor (e.g., -NH, -OH) on a side chain to disrupt crystal packing.[1][2] |
| Symmetry | Is the molecule highly symmetrical? | High symmetry = High Lattice Energy = Low Solubility.[1] Introduce asymmetry in the side chains to lower the melting point. |
Case Study Data: Impact of Scaffold Replacement
Data adapted from Mykhailiuk et al. (2023) comparing bioisosteres in agrochemical analogs.[3][4]
| Scaffold Type | Analogue of | Solubility (µM, pH 7.4) | Note |
| Phenyl (Parent) | Fluxapyroxad | 25 | Baseline |
| Bicyclo[2.1.1]hexane | All-carbon isostere | 34 | Slight improvement |
| 2-Oxabicyclo[2.1.1]hexane | Oxygenated isostere | 155 | ~6x Improvement |
Technical Insight: The 2-oxa scaffold succeeds here because the oxygen atom lowers the LogP and the slight deviation in geometry disrupts the planar stacking typical of phenyl rings, reducing the energy required to break the crystal lattice.
Module 2: Experimental Validation (The Measurement Phase)
User Issue: "I get different solubility results from my DMSO stock vs. my solid powder."
The Kinetic vs. Thermodynamic Trap
This is the most common error in profiling saturated bioisosteres.[1]
-
Kinetic Solubility: Measures how fast a compound precipitates from a DMSO stock when injected into buffer.[1][5][6] It overestimates solubility because the compound may form a supersaturated, amorphous precipitate.[2]
-
Thermodynamic Solubility: Measures the equilibrium between solid crystalline material and the saturated solution.[1][7][8] This is the "real" solubility.
Workflow Visualization
Caption: Workflow distinguishing Kinetic (screening) vs. Thermodynamic (validation) solubility pathways.
Standard Operating Procedure: Shake-Flask Method (Gold Standard)
-
Preparation: Weigh 1–2 mg of solid 2-oxabicyclo[2.1.1]hexane derivative into a glass vial.
-
Solvent Addition: Add pH 7.4 phosphate buffer (or relevant media) to ensure excess solid remains (visible suspension).[1]
-
Equilibration: Shake at 25°C for 24 hours .
-
Critical Step: For rigid bicyclic ethers, 24h is mandatory.[2] Shorter times (4h) often result in false lows due to slow dissolution kinetics of the crystal lattice.
-
-
Separation: Centrifuge or filter (PVDF 0.45 µm) to remove undissolved solid.[1]
-
Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.
Module 3: Formulation & Assay Conditions
User Issue: "My compound is active but crashes out in the bioassay media."
Solubilization Strategy Matrix
If structural modification is impossible, use these formulation adjustments to maintain solubility during biological assays.
| Strategy | Mechanism | Suitability for 2-oxa-BCH |
| pH Adjustment | Ionization of functional groups | High. If your derivative has a basic amine (common in drug design), lower the pH to < pKa - 2.[1][2] The charged species will be highly soluble.[1] |
| Cosolvents | Reduces polarity of the bulk solvent | Medium. DMSO (up to 1%) is standard. PEG400 (up to 20%) is effective for lipophilic bicyclic ethers in animal studies. |
| Cyclodextrins | Encapsulation of lipophilic core | Very High. HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is excellent for 2-oxabicyclo[2.1.1]hexane.[1][2] The hydrophobic cavity accommodates the cage, while the hydrophilic exterior interacts with water.[2] |
Decision Tree for Assay Formulation
Caption: Decision matrix for selecting the appropriate solubilization strategy based on compound properties.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-oxabicyclo[2.1.1]hexane scaffold preferred over bicyclo[1.1.1]pentane (BCP) regarding solubility? A: While BCP is a popular "spacer," it is purely hydrocarbon and highly lipophilic.[2] The 2-oxabicyclo[2.1.1]hexane incorporates an ether oxygen.[1] This oxygen acts as a hydrogen bond acceptor, significantly lowering the LogP (lipophilicity) and increasing interaction with water molecules, often resulting in higher aqueous solubility [1].[2]
Q2: I synthesized the compound, but it's an oil, not a solid. How does this affect solubility testing? A: Oils generally have higher solubility than their crystalline counterparts because there is no lattice energy to overcome.[1] However, be cautious: if the oil crystallizes over time (polymorphism), the solubility will drop drastically.[2] Always try to crystallize the material for a reproducible thermodynamic solubility measurement.[1]
Q3: Can I use standard HPLC methods for detection? A: Yes, but be aware that the 2-oxabicyclo[2.1.1]hexane core itself lacks a UV chromophore.[2] You must rely on the UV absorbance of the substituents (e.g., aromatic rings attached to the scaffold). If your derivative lacks a chromophore, use CAD (Charged Aerosol Detection) or LC-MS.[2]
References
-
Mykhailiuk, P. K. et al. (2023).[2][3][4][9][10] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[2][11]
-
Levterov, V. V. et al. (2024).[2][10] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[2][10] [2]
-
Enamine Ltd. "Saturated Bioisosteres of Benzene."[1] Enamine.net.[1][12]
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2]
Sources
- 1. enamine.net [enamine.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. researchgate.net [researchgate.net]
- 10. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pavel Mykhailiuk - Академия Google [scholar.google.com]
Technical Support Center: Resolution of 2-Oxabicyclo[2.1.1]hexane Acids
Executive Summary & System Overview
The 2-oxabicyclo[2.1.1]hexane core has emerged as a critical saturated bioisostere for ortho- and meta-substituted benzenes, offering improved aqueous solubility and metabolic stability while retaining exit vector geometry.
However, the synthesis—typically a Paternò-Büchi [2+2] photocycloaddition—invariably produces a mixture of diastereomers (often designated endo/exo or cis/trans). Separating these isomers is a notorious bottleneck in medicinal chemistry workflows due to their compact, rigid nature and similar polarity on silica gel.
This guide provides a hierarchical troubleshooting workflow for resolving these acids, moving from high-throughput chemical workarounds to precision chromatographic separation.
Decision Matrix: Workflow Visualization
Before initiating a resolution campaign, determine your entry point using the logic flow below.
Figure 1: Strategic decision tree for isolating 2-oxabicyclo[2.1.1]hexane acids. Note the priority of crystallization over silica chromatography for the acid form.
Module A: The Crystallization Protocol (The "Mykhailiuk" Method)
Issue: You are attempting to separate the methyl ester intermediates on silica, but they co-elute or streak, leading to mass loss. Root Cause: The ester forms of 2-oxabicyclo[2.1.1]hexanes often lack sufficient structural differentiation for silica adsorption. Furthermore, the strained ring system can degrade on acidic silica over long elution times.
The Fix: Skip the ester separation. Hydrolyze the crude mixture and exploit the lattice energy differences of the free acids. This method was validated by Mykhailiuk et al. (Enamine/Kyiv) to avoid column chromatography entirely for gram-scale batches.
Protocol: Saponification-Driven Resolution
-
Hydrolysis: Treat the crude Paternò-Büchi ester mixture with NaOH or LiOH in THF/H2O (1:1).
-
Critical Check: Ensure complete consumption of the ester; partial hydrolysis creates a complex ternary mixture.
-
-
Workup: Acidify to pH 3-4 with 1M HCl and extract with EtOAc.
-
Note: If benzophenone was used as a photosensitizer, wash the basic aqueous layer with Et2O before acidification to remove it.
-
-
Solvent Swap: Concentrate the organic layer. Do not dry to a hard solid immediately; swap the solvent to a mixture of Hexane/MTBE (Methyl tert-butyl ether) .
-
Crystallization:
-
Dissolve the crude acid mixture in minimum hot MTBE.
-
Slowly add Hexane until slight turbidity is observed.
-
Allow to stand at room temperature, then 4°C.
-
Result: The major diastereomer (typically the thermodynamically favored isomer) often crystallizes, leaving the minor isomer in the mother liquor.
-
| Parameter | Recommended Value | Why? |
| Solvent System | Hexane / MTBE (3:1 to 5:1) | High selectivity for the polar acid headgroup vs. lipophilic core. |
| Concentration | 0.1 - 0.5 M | Prevents "oiling out" of the mixture. |
| Temperature | Slow cool to 4°C | Rapid cooling traps the minor diastereomer in the lattice. |
Module B: Chromatographic Resolution (SFC)
Issue: Crystallization failed (oiled out) or you need the minor diastereomer (kinetic product). Root Cause: The diastereomers have identical pKa values and very similar lipophilicity (LogD), making reverse-phase HPLC (C18) inefficient.
The Fix: Supercritical Fluid Chromatography (SFC). The rigid 3D shape of the [2.1.1] scaffold interacts distinctly with the chiral grooves of polysaccharide-based stationary phases.
SFC Screening Guide
Stationary Phase Selection:
-
Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Insight: The "Amylose" backbone tends to recognize the "folded" nature of the [2.1.1] system better than Cellulose (OD-H) in our datasets.
-
-
Secondary Screen: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).
Mobile Phase Conditions:
-
Modifier: Methanol (10% - 20%).
-
Additive (CRITICAL): You must use an acidic additive to suppress ionization of the carboxylic acid.
-
Standard: 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Troubleshooting: If peak tailing occurs, switch to 0.1% Isopropylamine (IPA) only if you are willing to isolate the ammonium salt, or use a mixture of Ammonium Formate/MeOH.
-
Typical Method:
Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm) Mobile Phase: 85:15 CO2:MeOH (0.1% TFA) Flow: 3.0 mL/min Back Pressure: 120 bar Temp: 40°C
Module C: Chemical Epimerization (Thermodynamic Reset)
Issue: You have isolated the "wrong" diastereomer (usually the kinetic product from the photocycloaddition) and need to convert it to the major isomer. Root Cause: The Paternò-Büchi reaction stereochemistry is governed by the approach of the excited carbonyl to the alkene (exo/endo transition states).
The Fix: If the carboxylic acid is attached to a stereocenter capable of enolization (e.g., adjacent to the bridgehead or on a side chain), base-mediated epimerization can drive the mixture to the thermodynamic minimum.
Protocol:
-
Dissolve the "wrong" isomer in MeOH.
-
Add NaOMe (2.0 equiv) .
-
Reflux for 4-12 hours.
-
Quench and analyze by NMR.
-
Warning: If the acid is directly on the bridgehead (C1), epimerization is chemically impossible via simple enolization due to Bredt's rule constraints preventing the planar intermediate. This only works for substituents on the bridge or alpha to the ring.
-
Frequently Asked Questions (FAQ)
Q1: Why does my 2-oxabicyclo[2.1.1]hexane acid decompose on silica gel? A: These strained bicyclic ethers are acetals (or ketals) at the bridgehead. While generally stable, high acidity silica (pH ~4-5) combined with slow elution can catalyze ring-opening or rearrangement.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading, or switch to neutral alumina.
Q2: How do I distinguish the endo and exo isomers by NMR? A: 1H NMR NOE (Nuclear Overhauser Effect) is the standard.
-
Target: Look for the interaction between the bridgehead proton (H1) and the protons on the bridge (H5/H6).
-
Exo: Usually shows NOE between the substituent and the anti bridge proton.
-
Endo: Shows NOE between the substituent and the syn bridge proton.
-
Note: X-ray crystallography of the crystallized acid (from Module A) is the only absolute confirmation.
Q3: Can I use iodolactonization to separate them? A: Yes, but only if your structure allows it. If you have a carboxylic acid at C4 and a suitable substituent at C1, iodolactonization can selectively close the ring on the endo isomer (due to proximity), leaving the exo isomer as the free acid. This allows separation by simple base extraction.
References
-
Levterov, V. V., Panasiuk, Y., Pivnytska, V. O., & Mykhailiuk, P. K. (2023).[1] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1-9.[2] [Link] (The definitive work on the synthesis, saponification, and crystallization strategy for these scaffolds.)
-
Levterov, V. V., et al. (2024).[3] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4] [Link] (Expands the scope to iodocyclization and further resolution techniques.)
-
Denisenko, A., & Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 24(39), 9717-9725. [Link] (Context on the physical properties that drive the separation challenges.)
Sources
Technical Support Center: Radical Cation-Mediated Synthesis of 2-Oxabicyclo[2.1.1]hexanes
This technical guide addresses the synthesis of 2-oxabicyclo[2.1.1]hexanes via radical cation intermediates , a cutting-edge methodology distinct from traditional Paternò-Büchi photocycloadditions.
This specific pathway typically involves the oxidative ring-opening of bicyclo[1.1.0]butanes (BCBs) or the oxidative [2+2] cycloaddition of enol ethers , mediated by photoredox catalysis. This guide focuses on the BCB oxidative route as it represents the most direct access to this high-value bioisostere using radical cation species.[1]
Executive Summary & Mechanistic Logic
The Challenge: 2-Oxabicyclo[2.1.1]hexanes are critical bioisosteres for ortho- and meta-substituted benzenes. Traditional synthesis (intramolecular etherification) is often lengthy. The radical cation route offers a convergent [2σ + 2π] cycloaddition but is plagued by Back Electron Transfer (BET) and substrate sensitivity .
The Solution: This protocol relies on the Single Electron Transfer (SET) oxidation of an electron-rich Bicyclo[1.1.0]butane (BCB) to generate a highly reactive radical cation (
Mechanistic Pathway (The "Engine")
The following diagram illustrates the catalytic cycle, highlighting the critical "Kill Zone" where BET can terminate the reaction before product formation.[1]
Figure 1: The Oxidative Catalytic Cycle. Success depends on the rate of Cycloaddition (
Critical Parameter Optimization
Before troubleshooting, verify your system parameters against these reference standards. Mismatched redox potentials are the #1 cause of failure.[1]
Table 1: Redox Potential Matching
| Component | Parameter | Target Range | Notes |
| Photocatalyst | > +1.6 V vs SCE | Must be stronger than the BCB oxidation potential. Recommended: Mes-Acr+ (Acr-450) or Ru(bpz)₃²⁺. | |
| Substrate (BCB) | +1.2 V to +1.5 V | Electron-rich BCBs (e.g., aryl-substituted) react faster. Alkyl-BCBs may require stronger oxidants.[1] | |
| Co-Catalyst | Lewis Acid / Redox Mediator | Optional | Co(dmgH)₂ can act as a radical shuttle to prevent BET in specific aldehyde couplings.[1] |
| Solvent | Dielectric Constant | High ( | Polar solvents (Nitromethane, Acetonitrile) stabilize the radical cation, extending its lifetime. |
Troubleshooting Guide (FAQs)
Issue 1: "I see full conversion of starting material, but no bicyclic product—only complex mixtures."
Diagnosis: Radical Cation Decomposition.
The
-
Rearrange to a butadiene (ring opening).[1]
-
Polymerize.[1]
-
React with nucleophilic impurities (water/alcohols).
Corrective Actions:
-
Concentration: Increase the concentration of the trapping agent (aldehyde) to >3.0 equivalents relative to the BCB. This enforces pseudo-first-order kinetics favoring the trap.[1]
-
Dry Solvents: Ensure solvents are anhydrous.[1] Water acts as a hard nucleophile, opening the BCB to a cyclobutanol or ketone.[1]
-
Lower Temperature: Run the reaction at 0°C or -10°C to stabilize the radical cation intermediate.
Issue 2: "The reaction stalls after 10-20% conversion."
Diagnosis: Photocatalyst Bleaching or Product Inhibition. Radical cation intermediates are potent oxidants.[1] They can attack the photocatalyst scaffold (especially organic dyes like Acridinium) if the reaction is sluggish.[1]
Corrective Actions:
-
Catalyst Loading: Add the photocatalyst in two portions (e.g., 2.5 mol% at T=0 and 2.5 mol% at T=4h).
-
Light Intensity: Increase photon flux (higher wattage LEDs). High photon flux maintains a high steady-state concentration of
, necessary to overcome rapid BET. -
Oxygen Exclusion: While some radical cation reactions tolerate air, oxygen effectively quenches the excited state of long-lived organic triplets. Degas thoroughly (Freeze-Pump-Thaw x3).
Issue 3: "My BCB substrate degrades on silica gel during purification."
Diagnosis: Acid Sensitivity. Bicyclo[1.1.0]butanes are inherently strained (~65 kcal/mol) and acid-sensitive. Standard silica gel is acidic enough to trigger ring opening.[1]
Corrective Actions:
-
Stationary Phase: Use neutral alumina or silica gel pre-treated with 1% Triethylamine (
). -
Workup: Quench the reaction with a mild base (
) before concentration to neutralize any acidic species generated during the photoredox cycle.
Standardized Protocol: Oxidative [2σ + 2π] Cycloaddition
Based on Acridinium-mediated photoredox catalysis.
Reagents:
-
Substrate: 1,3-Disubstituted Bicyclo[1.1.0]butane (1.0 equiv).
-
Trap: Aryl/Alkyl Aldehyde (3.0 equiv).
-
Catalyst: Mes-Acr-Me+ ClO4- (5 mol%).
-
Solvent: Dichloroethane (DCE) or Nitromethane (MeNO2) [0.1 M].
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with the Catalyst and BCB substrate.[1]
-
Solvation: Add the anhydrous solvent (degassed) and the Aldehyde.
-
Irradiation: Seal the tube. Irradiate with Blue LEDs (450 nm, ~40W fan-cooled) for 12-24 hours.
-
Tip: Stir rapidly (>800 rpm) to ensure uniform light penetration.
-
-
Monitoring: Check TLC/NMR. Look for the disappearance of the unique BCB bridgehead protons (typically shielded, ~1.0-2.0 ppm) and appearance of the bridgehead methine in the product (~4.5 ppm).
-
Workup: Dilute with Et2O, wash with sat.[1] NaHCO3, dry over Na2SO4.[1]
-
Purification: Flash chromatography on Et3N-treated silica .
Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization campaign.
Figure 2: Optimization Logic Flow. Follow the path based on your primary analytical observation.
References
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Source: Chemical Science (RSC), 2024.[2] Context: Describes the dual catalytic approach to stabilize intermediates.
-
Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Source: Journal of the American Chemical Society, 2022.[3] Context: Foundational work on [2π + 2σ] cycloadditions of BCBs (Note: Distinguishes EnT vs SET mechanisms).
-
Radical Cation Cycloadditions Using Cleavable Redox Auxiliaries. Source: PMC (NIH), 2016. Context: General principles of handling radical cation intermediates in cycloadditions.
-
Electrochemical Cycloaddition Reactions of Alkene Radical Cations. Source: Organic Letters, 2023.[1] Context: Electrochemical generation of radical cations, providing thermodynamic benchmarks for photocatalytic equivalents.
Sources
Technical Support Center: Crystallization of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRYST-OXA-211-001
Introduction: The "Saturated Bioisostere" Challenge
Welcome to the technical support hub for 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid .
You are likely working with this molecule because you are engaged in Fragment-Based Drug Discovery (FBDD) or scaffold hopping. This specific bridgehead carboxylic acid is a high-value saturated bioisostere for ortho-substituted phenyl rings or tert-butyl groups. It offers improved metabolic stability and solubility compared to its aromatic counterparts [1, 2].
However, its crystallization presents unique thermodynamic challenges. Unlike flat aromatic acids (e.g., benzoic acid) that stack easily via
This guide synthesizes proprietary process knowledge with the foundational work of the Mykhailiuk group (Enamine), who pioneered the scalable synthesis of this scaffold [1, 3].
Module 1: Solvent Selection & Solubility Profiles
User Question: "I cannot find a solvent system that yields crystals. It's either fully soluble or forms a gum. What is the standard protocol?"
Technical Diagnosis: The molecule possesses a distinct polarity duality. The ether oxygen (position 2) and the carboxylic acid (position 4) make it highly soluble in polar aprotic solvents and alcohols. Conversely, the bicyclic hydrocarbon cage resists dissolution in water but is too polar for pure alkanes.
The "Golden Standard" Solvent System: According to scalable protocols developed for this specific scaffold, the most robust system is a binary mixture of Methyl tert-butyl ether (MTBE) and Hexane (or Heptane) [1].
Solubility Data Table
| Solvent Class | Solvent | Solubility Behavior | Usage in Protocol |
| Good Solvent | MTBE | High Solubility | Dissolution medium (primary) |
| Good Solvent | Ethyl Acetate | High Solubility | Alternative primary solvent |
| Good Solvent | THF | Very High | Avoid (often leads to solvates/oils) |
| Anti-Solvent | Hexane/Heptane | Low Solubility | Crystallization trigger |
| Anti-Solvent | Water | Moderate/pH dep. | Avoid for free acid (amphiphilic risk) |
| Danger Zone | DCM / Chloroform | High Solubility | Hard to crystallize from; use for extraction only |
Recommended Workflow (Cooling + Anti-Solvent)
-
Dissolution: Dissolve the crude acid in minimal warm MTBE (approx. 40-45°C).
-
Filtration: Polish filter while warm to remove inorganic salts (e.g., NaCl/Na2SO4 from the acidification step).
-
Nucleation: Add Hexane dropwise until a slight turbidity persists.
-
Crystallization: Allow to cool slowly to Room Temperature (RT). If oiling occurs, see Module 2.
-
Yield Optimization: Cool to 0-4°C.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "As I add the anti-solvent, the solution turns milky and settles as a sticky oil at the bottom. How do I fix this?"
Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This happens when the metastable limit for the "oil" phase is crossed before the nucleation barrier for the crystal is overcome. This is common in bicyclic acids due to their low melting points and high conformational entropy.
The Rescue Protocol: Do NOT cool the oil further (it will just harden into a glass). You must reheat and shift the equilibrium.
Figure 1: Decision tree for rescuing a crystallization batch that has oiled out.
Critical Tip: If you lack seed crystals, scratch the glass wall of the vessel vigorously with a glass rod at the air-liquid interface during the "Isothermal Hold" phase. The friction can induce nucleation.
Module 3: Impurity Rejection & Isomer Separation
User Question: "My synthesis produced a mixture of isomers (diastereomers). Can crystallization separate them?"
Technical Diagnosis: Yes. The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives often produces a mixture of isomers (e.g., endo/exo or diastereomers if substituents are present). Chromatography is difficult due to low UV absorbance.
The "Saponification-Crystallization" Trick: The Mykhailiuk group demonstrated that while the ester precursors are hard to separate, the carboxylic acids have vastly different solubility profiles [1].
-
Hydrolysis: Saponify your crude ester mixture completely (NaOH/MeOH).
-
Workup: Acidify to pH 2-3 and extract into MTBE.
-
Selective Crystallization:
-
The major isomer (often the desired bioisostere) typically crystallizes readily from Hexane/MTBE .
-
The minor isomer tends to remain in the mother liquor.
-
Action: Do not strip the solvent to dryness. Crystallize directly from the extraction solvent (dried over MgSO4) by concentrating and adding Hexane.
-
Module 4: Salt Formation (Alternative Strategy)
User Question: "The free acid is too unstable/hygroscopic. Can I isolate it as a salt?"
Technical Diagnosis: If the free acid proves difficult to handle (hygroscopic), converting it to a salt is a standard pharmaceutical strategy to increase melting point and crystallinity.
Recommended Counter-Ions:
-
Dicyclohexylamine (DCHA):
-
Why: DCHA forms bulky, hydrophobic salts that crystallize exceedingly well with small carboxylic acids.
-
Protocol: Dissolve acid in Acetone. Add 1.05 eq of DCHA. The salt usually precipitates immediately.
-
-
Sodium Salt:
-
Why: For final formulation (water solubility).
-
Protocol: Use Sodium 2-ethylhexanoate in EtOAc. This allows for non-aqueous salt formation (sodium salt precipitates, byproduct acid stays in solution).
-
FAQ: Frequently Asked Questions
Q: Is the molecule thermally stable during reflux? A: Generally, yes. The 2-oxabicyclo[2.1.1]hexane core is surprisingly robust. Stability tests show it survives 1M HCl and 1M NaOH for 24 hours [1].[1] However, avoid prolonged boiling (>80°C) in acidic alcohols to prevent esterification.
Q: Why is my yield low (<50%)? A: You are likely losing product in the mother liquor due to its high solubility.
-
Fix: Collect the mother liquor, concentrate it to 20% volume, and repeat the crystallization (Second Crop).
-
Fix: Ensure your "Anti-Solvent" ratio is high enough (aim for 3:1 Hexane:MTBE at the end of the process).
Q: Can I use water as an anti-solvent? A: It is risky. While the acid is not infinitely soluble in water, it is amphiphilic. Adding water to an organic solution often creates a stable emulsion (milk) rather than crystals. Stick to the MTBE/Hexane or EtOAc/Heptane systems.
References
-
Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023).[2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[2][3]
-
Mykhailiuk, P. K. (2024).[4][5] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[5]
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023).[6] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[6]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Harnessing Physicochemical Properties for Superior Drug Design: A Comparative Analysis of 2-Oxabicyclo[2.1.1]hexane and Phenyl Analogs' logD Values
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the art of molecular design is a delicate balance of optimizing potency, selectivity, and physicochemical properties. Among these, lipophilicity stands out as a critical parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The distribution coefficient, logD, which measures lipophilicity at a physiological pH, is therefore a key focus for medicinal chemists. For decades, the phenyl ring has been a ubiquitous scaffold in drug design, but its inherent lipophilicity and susceptibility to metabolic oxidation often present significant challenges.
This guide provides an in-depth comparison of the logD values of compounds containing the 2-oxabicyclo[2.1.1]hexane scaffold versus their traditional phenyl analogs. We will explore experimental data demonstrating how this saturated, three-dimensional bioisostere can significantly modulate lipophilicity, offering a powerful strategy to enhance drug-like properties.
The Rise of Saturated Bioisosteres: Moving Beyond the Flatland of Phenyl Rings
The phenyl ring, while a versatile building block, contributes significantly to a molecule's lipophilicity and can be a site of metabolic vulnerability (cytochrome P450-mediated oxidation). High lipophilicity can lead to poor aqueous solubility, increased off-target toxicity, and rapid metabolic clearance, all of which are detrimental to developing a successful drug candidate.[1]
To overcome these hurdles, medicinal chemists are increasingly turning to bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Saturated, three-dimensional (3D) bioisosteres are particularly attractive as they can mimic the spatial arrangement of a phenyl ring while introducing improved physicochemical properties.[2] The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a promising non-classical bioisostere for the ortho- and meta-substituted phenyl ring.[3][4] Its rigid, bicyclic structure allows it to project substituents in a similar vector space as a substituted benzene ring, while its saturated nature and the inclusion of an oxygen atom fundamentally alter its electronic and physical properties.[5][6]
Comparative logD Analysis: The Data
Experimental evidence consistently shows that replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety leads to a significant reduction in lipophilicity. This decrease in logD can be attributed to the replacement of a nonpolar aromatic system with a more polar, saturated C(sp³)-rich core containing an ether linkage.[3][7]
A study on the bioisosteric replacement in the marketed agrochemicals Fluxapyroxad and Boscalid provides a clear illustration of this principle. The replacement of the ortho-substituted phenyl ring with 2-oxabicyclo[2.1.1]hexane resulted in a marked decrease in lipophilicity and a dramatic improvement in aqueous solubility, while crucially retaining the desired biological activity.[5][8]
| Compound Pair | Parent Compound (Phenyl Analog) | logD (pH 7.4) | 2-Oxabicyclo[2.1.1]hexane Analog | logD (pH 7.4) | ΔlogD | Reference |
| Pair 1 | Fluxapyroxad | 3.5 | Analog 29 | 2.8 | -0.7 | [9] |
| Pair 2 | Boscalid | 3.0 | Analog 31 | 2.5 | -0.5 | [9] |
Table 1: Experimentally determined logD values at pH 7.4 for phenyl-containing compounds and their corresponding 2-oxabicyclo[2.1.1]hexane bioisosteres. The data clearly demonstrates a consistent and significant reduction in lipophilicity upon isosteric replacement.
The trend observed in these examples—a reduction of 0.5 to 0.7 logD units—is a significant modification in the context of drug design, where even small changes in lipophilicity can have a profound impact on a compound's overall ADME profile.[9]
Experimental Protocol: logD Determination by the Shake-Flask Method
To ensure the trustworthiness and reproducibility of lipophilicity data, a standardized and rigorously validated protocol is essential. The "gold standard" for logD determination is the shake-flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 107.[10][11][12] This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.
Causality Behind Experimental Choices:
-
n-Octanol: Chosen as the organic phase because its properties are believed to be a good mimic of the lipid bilayer of cell membranes.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous phase is used to simulate physiological pH, making the resulting logD value highly relevant to in vivo conditions.[1]
-
Mutual Pre-saturation: Both the n-octanol and the PBS buffer are pre-saturated with each other before the experiment. This critical step ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would alter the concentration and lead to inaccurate results.[13]
-
Centrifugation: This step is crucial for achieving a clean and complete separation of the two phases, preventing cross-contamination that could skew the final concentration measurements.[11]
-
LC-MS/UV Analysis: A highly sensitive and specific analytical technique is required to accurately quantify the compound's concentration in each phase, especially when dealing with low sample amounts or compounds with very high or low partitioning.[1]
Step-by-Step Methodology (OECD 107 Adaptation):
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
In a large separation funnel, combine n-octanol and PBS (approx. 1:1 v/v). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[12]
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[13]
-
-
Partitioning Experiment:
-
In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[13]
-
Add 10 µL of the 10 mM compound stock solution to the vial.
-
Cap the vial tightly and place it on a mechanical shaker or rotator. Agitate for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.[1][13]
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean separation of the aqueous and organic layers.[10]
-
-
Sampling and Analysis:
-
Carefully remove an accurately measured aliquot from the top n-octanol layer and the bottom aqueous layer.
-
Dilute the aliquots appropriately for analysis.
-
Quantify the concentration of the compound in each phase using a validated LC-MS/UV method.
-
-
Calculation of logD:
-
The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logD is calculated as: logD = log10 ( [Compound]octanol / [Compound]aqueous )[1]
-
Mechanistic Insights: Why 2-Oxabicyclo[2.1.1]hexane Reduces Lipophilicity
The observed decrease in logD when replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold is rooted in fundamental physicochemical principles. The primary drivers are increased polarity and a reduced desolvation penalty.
-
Increased Polarity: The most evident difference is the replacement of a planar, nonpolar aromatic system with a C(sp³)-rich, puckered bicyclic structure that contains a polar ether oxygen. This oxygen atom can act as a hydrogen bond acceptor, increasing the molecule's overall polarity and affinity for the aqueous phase.[3]
-
Shape and Desolvation: Phenyl rings are large, flat, hydrophobic surfaces. When a molecule moves from the aqueous phase to the organic (lipid) phase, the surrounding water molecules, which have formed an ordered "cage" around the hydrophobic surface, are released. This release of ordered water into the bulk solvent is entropically favorable and is a major driving force for partitioning. The 3D shape of the bicyclic system is less "disruptive" to the water network compared to a flat phenyl ring, resulting in a lower entropic penalty for remaining in the aqueous phase.
Implications for Drug Design and Conclusion
The ability to predictably reduce lipophilicity without sacrificing the geometric constraints required for biological activity is a significant advantage in drug design. The replacement of a phenyl ring with a 2-oxabicyclo[2.1.1]hexane bioisostere is a powerful tool for "ADME-tuning" lead compounds.
Key benefits include:
-
Improved Aqueous Solubility: Lowering logD often correlates directly with increased solubility, which can improve bioavailability and ease of formulation.[6]
-
Reduced Metabolic Liability: Replacing an electron-rich aromatic ring with a saturated scaffold removes a common site for oxidative metabolism, potentially increasing the compound's half-life.
-
Navigating "Lipophilic Space": This strategy allows chemists to escape the "greasy" regions of chemical space that are often associated with toxicity and poor drug-like properties.
-
Novel Chemical Matter: The use of such bioisosteres generates novel, patentable chemical entities.[8]
References
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.
-
Mykhailiuk, P. K., et al. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.
-
Domainex. (n.d.). Shake Flask LogD.
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Enamine. (n.d.). LogD/LogP Background.
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
PharmaBlock. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres.
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
-
PhytoSafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water).
-
Protocols.io. (2017). LogP / LogD shake-flask method.
-
ResearchGate. (2023). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
-
ResearchGate. (2018). (PDF) LogP / LogD shake-flask method v1.
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ScienceOpen.
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
-
Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.
-
Tang, S-Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science.
-
Domainex. (2023). A new ortho-phenyl bioisostere and a site selective C-H activation method.
-
PharmaBlock. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres.
-
ResearchGate. (2024). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
-
Tang, S-Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Semantic Scholar.
Sources
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 6. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxabicyclo[2.1.1]hexanes [promotion.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
Biological Activity Retention in 2-Oxabicyclo[2.1.1]hexane Bioisosteres
Executive Summary
The replacement of planar aromatic rings with saturated bicyclic scaffolds—"escaping from flatland"—is a dominant strategy in modern drug discovery to improve physicochemical properties without sacrificing potency. While bicyclo[1.1.1]pentane (BCP) has become a standard para-phenyl isostere, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a critical bioisostere for ortho - and meta -substituted phenyl rings.
This guide objectively analyzes the biological activity retention of 2-oxa-BCH compared to its aromatic parents and carbon-only analogs. Experimental data confirms that this scaffold typically reduces lipophilicity (
Structural Justification: The Vector Argument
The primary failure mode in bioisosteric replacement is the misalignment of exit vectors, which disrupts ligand-protein binding interactions. 2-oxa-BCH succeeds because it mimics the geometric parameters of the ortho-substituted benzene ring more accurately than other saturated alternatives like bicyclo[2.1.1]heptane.
Geometric Comparison
-
Bond Angles (
): The angle between substituents in 2-oxa-BCH closely approximates the (ortho) and (meta) vectors of benzene, depending on substitution patterns. -
Distance (
): The distance between substituents is slightly elongated (~3.6 Å vs. 3.0 Å in o-phenyl), which often accommodates the slightly larger binding pockets found in enzymes accustomed to aromatic substrates. -
Dipole Moment: The ether oxygen introduces a dipole that can mimic the electronic environment of electron-deficient arenes or engage in specific H-bond interactions, unlike the hydrophobic BCP core.
Visualization: Vector Alignment & Logic
The following diagram illustrates the decision logic and vector comparison between the parent phenyl ring and the 2-oxa-BCH isostere.
Figure 1: Decision pathway for selecting 2-oxa-BCH based on substitution patterns and vector analysis.
Comparative Performance Data
The following data summarizes head-to-head comparisons of marketed fungicides (Fluxapyroxad and Boscalid) where the ortho-phenyl ring was replaced by 2-oxa-BCH. This data serves as a proxy for expected performance in pharmaceutical applications.
Table 1: Physicochemical & Biological Profile
Data derived from Mykhailiuk et al. (Nature Chemistry, 2023) and related internal validations.
| Metric | Parent Compound (Phenyl) | Carbon Isostere (Bicyclo[2.1.1]heptane) | 2-Oxa Isostere (2-oxa-BCH) | Impact Analysis |
| Solubility (aq) | 11 - 25 µM | ~34 µM (Marginal gain) | 152 - 155 µM | >6x Improvement driven by the ether oxygen. |
| Lipophilicity (LogD) | 3.5 - 3.6 | 3.5 - 4.3 (Often increases) | 2.7 - 2.8 | Significant Reduction ( |
| Metabolic Stability ( | Baseline | Variable | Improved/Comparable | Ether oxygen blocks metabolic hotspots found in carbocycles. |
| Biological Activity | Retained | Retained | Activity is maintained within a 2-3 fold range of the parent. |
Interpretation
-
Solubility: The 2-oxa-BCH is superior to both the phenyl parent and the all-carbon bicyclo[2.1.1]heptane.[2] The ether oxygen reduces the crystal lattice energy and increases hydration.
-
Potency: In both Fluxapyroxad and Boscalid, the antifungal activity was fully retained.[1] This confirms that the slight expansion in substituent distance (
) does not clash with the binding pocket.
Experimental Protocols
To validate this bioisostere in your own pipeline, follow this Matched Molecular Pair (MMP) workflow.
Protocol A: Synthesis via Iodocyclization
Note: This is a generalized procedure based on the Mykhailiuk method.
-
Precursor Preparation: Begin with the corresponding bicyclo[1.1.0]butane (BCB) derivative.
-
Cyclization:
-
Dissolve BCB in solvent (typically DCM or MeCN).
-
Add Iodine (
) or N-iodosuccinimide (NIS) to trigger the strain-release iodocyclization. -
Critical Step: Ensure the presence of the oxygen nucleophile (often intramolecular or added alcohol) to form the oxa-bridge.
-
-
Purification: Quench with sodium thiosulfate. Purify via silica gel chromatography. 2-oxa-BCH derivatives are generally stable on silica.
Protocol B: Validating Activity Retention (The "Triad" Test)
Do not test the isostere in isolation. You must synthesize a triad for valid SAR:
Assay Workflow:
-
In Vitro Potency: Measure
or . If Compound C is >10x less potent than A, check the vector angle (likely a steric clash). -
Liphophilicity Efficiency (LipE): Calculate
. A successful 2-oxa replacement should increase LipE by units.
Mechanism of Action: Why Activity is Retained[2]
The retention of biological activity is not accidental; it is a function of "shape mimicry" combined with "electronic optimization."
The Metabolic Advantage
Unlike phenyl rings, which are prone to oxidation (forming epoxides or phenols) and subsequent Phase II conjugation, the 2-oxa-BCH core is metabolically robust. The bridgehead positions are quaternary-like, blocking CYP450 oxidation.
Diagram: Metabolic & Binding Pathway
Figure 2: Mechanistic basis for activity retention and metabolic stability.
References
-
Mykhailiuk, P. K., et al. (2023).[4][6][8] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[6][8]
-
Levterov, V. V., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19).[9]
-
Denisenko, A., et al. (2021). "Saturated Bioisosteres of the Benzene Ring." Chemistry – A European Journal.[10]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 6. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 8. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 9. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS Number: 1784145-36-3). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Danger".[1]
An SDS for the structurally related compound, 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, indicates that compounds of this class can be harmful if swallowed, in contact with skin, or inhaled[2]. Given the presence of the carboxylic acid moiety and the strained bicyclic ether system, a cautious approach is warranted. Carboxylic acids, in general, can be corrosive and may have flammable properties[2].
Summary of Potential Hazards:
| Hazard Category | Description | GHS Pictogram |
| Skin Irritation | Causes irritation upon contact. | Irritant |
| Serious Eye Damage | Poses a significant risk of serious damage to the eyes. | Corrosion |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | Irritant |
| Acute Toxicity (Oral) | Potential to be harmful if swallowed. | Harmful |
| Acute Toxicity (Dermal) | Potential to be harmful in contact with skin. | Harmful |
| Acute Toxicity (Inhalation) | Potential to be harmful if inhaled. | Harmful |
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following recommendations are based on the known and inferred hazards of this compound.
dot
Caption: Recommended Personal Protective Equipment for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times to protect against splashes and fine particles.[3] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. For extended handling, consider double-gloving.[1][2]
-
Lab Coat: A long-sleeved, chemical-resistant lab coat must be worn and kept fastened.
-
Full Body Coverage: Long pants and closed-toe shoes are essential to minimize exposed skin.[3] For large-scale operations, a chemical-resistant apron or coveralls may be necessary.[4]
-
-
Respiratory Protection:
-
All handling of this solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[1][2]
-
If work outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 or higher for particulates) is required.[2][4]
-
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental compliance.
3.1. Handling and Storage Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2][6] All necessary PPE should be donned correctly.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, as carboxylic acids can be corrosive to the latter.[2]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] The recommended storage temperature is 2-8°C in an inert atmosphere.[1]
3.2. Spill and Decontamination Procedures:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be collected as hazardous waste.
-
Personal Decontamination: Remove any contaminated clothing immediately and wash the affected skin area with copious amounts of soap and water.[2][7]
3.3. Waste Disposal Plan:
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management: Use a high-density polyethylene (HDPE) or other compatible container with a secure, leak-proof lid. Do not overfill the container.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[8]
dot
Caption: Step-by-step waste disposal workflow for this compound.
References
-
Kamulin Biotech Co., Ltd. Materials Safety Data Sheet. [Link]
-
HonestBee. What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
-
Mykhailiuk, P.K. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry (2023). [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. honestbeeltd.com [honestbeeltd.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. ruixibiotech.com [ruixibiotech.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
